Kif18A-IN-16
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C30H37N5O4S |
|---|---|
分子量 |
563.7 g/mol |
IUPAC名 |
5-(6-azaspiro[2.5]octan-6-yl)-7-(2-hydroxyethylsulfonylamino)-N-(1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-6-yl)-2,3-dihydro-1H-indene-4-carboxamide |
InChI |
InChI=1S/C30H37N5O4S/c36-17-18-40(38,39)33-23-19-25(34-15-12-30(10-11-30)13-16-34)27(21-6-3-5-20(21)23)29(37)31-22-7-4-8-24-28(22)32-26-9-1-2-14-35(24)26/h4,7-8,19,33,36H,1-3,5-6,9-18H2,(H,31,37) |
InChIキー |
QRIMZRBGDCAWGP-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Kif18A-IN-16: A Selective Inhibitor of the Mitotic Kinesin Kif18A for Targeting Chromosomally Unstable Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The kinesin superfamily of motor proteins plays a pivotal role in intracellular transport and cell division, making them attractive targets for therapeutic intervention, particularly in oncology. Kif18A, a member of the kinesin-8 family, is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate, a critical step for accurate chromosome segregation during mitosis.[1] Notably, Kif18A is largely dispensable for normal cell division but becomes essential for the survival of cancer cells exhibiting chromosomal instability (CIN).[2] This selective dependency presents a promising therapeutic window for the development of targeted anticancer agents. This technical guide provides a comprehensive overview of Kif18A-IN-16, a potent and selective inhibitor of Kif18A, and its analogues, detailing its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized for its characterization.
Introduction to Kif18A and Its Role in Cancer
Kif18A functions by moving along kinetochore-microtubule fibers to the plus-ends, where it dampens microtubule dynamics.[1] This activity is crucial for suppressing chromosome oscillations and ensuring that all chromosomes are properly congressed at the metaphase plate before the anaphase onset. In normal, healthy cells, the loss of Kif18A function leads to minor mitotic defects, and the cells can still undergo successful division.[3]
However, many aggressive cancers, such as high-grade serous ovarian cancer and triple-negative breast cancer, are characterized by CIN, a condition of persistent chromosome mis-segregation during mitosis.[3] These CIN-positive cells experience heightened mitotic stress and become critically dependent on Kif18A to manage their chaotic chromosome movements and prevent mitotic catastrophe.[2] Inhibition of Kif18A in these cancer cells leads to severe chromosome congression failure, prolonged mitotic arrest, spindle abnormalities, and ultimately, apoptotic cell death.[1][3] This selective lethality makes Kif18A a highly attractive target for the development of cancer therapeutics with a potentially wide therapeutic index.
This compound and Analogues: Potent and Selective Inhibitors
While "this compound" is a likely internal designation, several potent and selective Kif18A inhibitors with extensive public data, such as AM-1882, ATX020, and VLS-1272, serve as excellent surrogates for understanding its biological and biochemical profile. These compounds are ATP-noncompetitive inhibitors that bind to an allosteric pocket at the interface of Kif18A and the microtubule. This binding prevents the conformational changes necessary for ATP hydrolysis and motor movement along the microtubule.
Mechanism of Action
Kif18A inhibitors, including the analogues of this compound, function by inhibiting the microtubule-stimulated ATPase activity of the Kif18A motor domain. This inhibition is not competitive with ATP, suggesting an allosteric mechanism of action. By preventing ATP hydrolysis, these inhibitors lock Kif18A in a state that is unable to translocate along microtubules. This leads to a failure of Kif18A to accumulate at the plus-ends of kinetochore microtubules, resulting in hyper-elongated mitotic spindles and severe chromosome congression defects.[1] The persistent failure to align chromosomes activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest. In chromosomally unstable cancer cells, this sustained arrest ultimately triggers apoptosis.
Figure 1: Simplified signaling pathway of Kif18A action and its inhibition.
Quantitative Data Presentation
The following tables summarize the quantitative data for representative Kif18A inhibitors, which are analogous to this compound in their mechanism and activity.
Biochemical Activity: Kif18A ATPase Inhibition
| Compound | KIF18A IC50 (nM) | Kinesin Selectivity | Reference(s) |
| AM-1882 | 230 | Selective against a panel of kinesins, except KIF19A (IC50 = 1820 nM) | [4] |
| ATX020 | 14.5 | Selective over CENPE (>10 µM) and EG5 (5.87 µM) | [5] |
| VLS-1272 | 41 (human), 8.8 (murine) | No inhibition of KIF11/Eg5, KIF18B, or KIFC1 at 100 µM; KIF19 IC50 = 280 nM | [6] |
Cellular Activity: Anti-proliferative Effects
| Compound | Cell Line | Cell Type | Cellular EC50/IC50 (nM) | Reference(s) |
| AM-1882 | MDA-MB-157 | Triple-Negative Breast Cancer | 21 (pH3+), 15 (PCM foci) | [4] |
| ATX020 | OVCAR-3 | Ovarian Cancer (CIN+) | 53.3 | [5] |
| OVCAR-8 | Ovarian Cancer (CIN+) | 534 | [5] | |
| A2780 | Ovarian Cancer (CIN-) | Inactive | [5] | |
| VLS-1272 | OVCAR-3 | Ovarian Cancer (CIN+) | 9.7 | [7] |
| JIMT-1 | Breast Cancer (CIN+) | 7.8 | [7] | |
| HCC-15 | Breast Cancer (CIN+) | 11 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of Kif18A inhibitors are provided below.
Kinesin ATPase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced by the microtubule-stimulated ATPase activity of Kif18A.
Figure 2: Experimental workflow for the Kinesin ATPase Assay.
Materials:
-
Purified Kif18A motor domain
-
Paclitaxel-stabilized microtubules
-
ATP
-
This compound or analogue compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare a reaction buffer (e.g., 15 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Tween-20, 1 µM paclitaxel).
-
Serially dilute the Kif18A inhibitor in the reaction buffer.
-
In a 384-well plate, add the diluted inhibitor, Kif18A enzyme, and microtubules.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[8][9]
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and centrosomes to assess the phenotypic effects of Kif18A inhibition.
Materials:
-
Cells grown on glass coverslips
-
This compound or analogue compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-pericentrin for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for DNA staining
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips and treat with the Kif18A inhibitor for the desired time.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Stain the DNA with DAPI for 5 minutes.
-
Wash the cells once with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.[10][11]
Cell Viability and Clonogenic Survival Assays
These assays measure the effect of Kif18A inhibition on cell proliferation and long-term survival.
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Kif18A inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence to determine the amount of ATP, which correlates with the number of viable cells.
-
Calculate the EC50 value from the dose-response curve.
Clonogenic Survival Assay:
-
Treat a population of cells with the Kif18A inhibitor for a defined period.
-
Harvest and count the cells.
-
Seed a low density of cells (e.g., 100-1000 cells) into 6-well plates.
-
Incubate the plates for 1-2 weeks, allowing individual cells to form colonies.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction by normalizing the number of colonies in the treated group to that of the untreated control group.[4][12]
Kif18A Signaling and Regulatory Network
The activity and expression of Kif18A are regulated by various upstream signaling pathways. Understanding these connections can provide insights into potential combination therapies and resistance mechanisms.
Figure 3: Kif18A signaling pathway and its role in mitosis.
Conclusion and Future Directions
This compound and its analogues represent a promising new class of targeted anti-cancer agents that exploit the specific vulnerability of chromosomally unstable tumors. Their high potency and selectivity, coupled with a clear mechanism of action, provide a strong rationale for their continued development. Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to Kif18A inhibition, exploring combination therapies with other anti-cancer agents, and further elucidating the mechanisms of potential resistance. The in-depth technical information provided in this guide serves as a valuable resource for researchers and drug developers working to advance this exciting therapeutic strategy.
References
- 1. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonogenic Assay [en.bio-protocol.org]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay [bio-protocol.org]
- 5. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 6. volastratx.com [volastratx.com]
- 7. ulab360.com [ulab360.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. carnabio.com [carnabio.com]
- 10. ptglab.com [ptglab.com]
- 11. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Impact of KIF18A Inhibition on Chromosome Congression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kinesin-like protein KIF18A is a critical motor protein that regulates microtubule dynamics at the plus-ends, ensuring the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2] Its inhibition leads to defects in chromosome congression, prolonged mitotic arrest, and subsequent cell death, particularly in cancer cells exhibiting chromosomal instability (CIN).[2][3][4] This makes KIF18A a promising therapeutic target for a variety of cancers. This document provides a detailed technical guide on the effects of KIF18A inhibition on chromosome congression, summarizing key quantitative data from preclinical studies of various inhibitors, outlining detailed experimental protocols, and visualizing the underlying mechanisms and experimental workflows.
The Role of KIF18A in Chromosome Congression
KIF18A is a member of the kinesin-8 family of motor proteins that utilizes ATP hydrolysis to move along microtubules.[4] During mitosis, KIF18A accumulates at the plus-ends of kinetochore microtubules, where it dampens their dynamics. This activity is essential to suppress chromosome oscillations and facilitate their precise alignment at the spindle equator, a process known as chromosome congression.[1][5] Proper congression is a prerequisite for the accurate segregation of chromosomes into daughter cells, and its failure activates the spindle assembly checkpoint (SAC), leading to a delay in mitotic progression.[2] In chromosomally unstable cancer cells, which often have a high mitotic index, the dependency on KIF18A for successful cell division is heightened.[6][7]
Quantitative Effects of KIF18A Inhibitors
Several small molecule inhibitors of KIF18A have been developed and evaluated in preclinical studies. These inhibitors typically disrupt the ATPase activity of KIF18A, preventing its translocation along microtubules and leading to chromosome congression failure.[8][9] The following tables summarize the quantitative data for some of these inhibitors.
Table 1: In Vitro Potency of KIF18A Inhibitors
| Inhibitor | Target | Assay | IC50 | Cell Line | Reference |
| AU-KIF-01 to -04 | KIF18A | ATPase Activity | 0.06 - 1.4 µM | - | [10] |
| VLS-1272 | KIF18A | Enzymatic Activity | Potent (specific value not stated) | - | [9] |
| AM-1882 | KIF18A | - | - | Enriched in TP53-mutant serous ovarian and ER-negative breast cancer | [11] |
| ATX020 | KIF18A | Growth Inhibition | Varies by cell line | HGSOC cell lines | [12] |
Table 2: Cellular Effects of KIF18A Inhibition
| Inhibitor | Cell Line | Effect | Observation | Reference |
| ATX020 | OVCAR3 | Mitotic Arrest | Significant increase in G2/M phase (36% vs. 20%) | [12] |
| ATX020 | OVCAR8 | Mitotic Arrest | Modest increase in G2/M phase (24% vs. 20%) | [12] |
| KIF18A KD | CIN TNBC & CRC cells | Reduced Proliferation | Significant reduction in cell growth | [7] |
| KIF18A KD | Near-diploid CRC cells | Minimal effect | Minor effects on proliferation | [7] |
| AU-KIF-01 to -04 | OVCAR-3 (CIN-high) | Anti-proliferative Potency | Robust cellular anti-proliferative effect | [10] |
| AU-KIF-01 to -04 | MCF7 (CIN-low) | Selectivity | Good selectivity over CIN-low cells | [10] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of KIF18A inhibitors' effects on chromosome congression.
Immunofluorescence Staining for Chromosome Congression Analysis
This protocol is used to visualize the cellular localization of KIF18A, spindle microtubules, and chromosomes to assess the effects of inhibitors on chromosome alignment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or high-grade serous ovarian cancer cell lines) on glass coverslips and culture to 60-70% confluency. Treat cells with the KIF18A inhibitor at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
Fixation and Permeabilization: Wash cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in 1% BSA in PBS overnight at 4°C.
-
To visualize microtubules: Use an anti-α-tubulin antibody.
-
To visualize KIF18A: Use an anti-KIF18A antibody.
-
To visualize kinetochores: Use an anti-centromere antibody (e.g., CREST).
-
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Wash three times with PBS. Stain the DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a confocal or widefield fluorescence microscope. Analyze the images to quantify the percentage of cells with misaligned chromosomes. Misaligned chromosomes are identified as those not located at the metaphase plate. Spindle length can also be measured.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a KIF18A inhibitor. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Protocol:
-
Cell Culture and Treatment: Plate cells in multi-well plates and treat with the KIF18A inhibitor at various concentrations for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with cold PBS. Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to fix the cells and prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in each phase.
Visualizing Mechanisms and Workflows
KIF18A Signaling in Chromosome Congression
The following diagram illustrates the role of KIF18A in chromosome congression and the consequences of its inhibition.
Caption: KIF18A's role in mitosis and the effect of its inhibition.
Experimental Workflow for KIF18A Inhibitor Evaluation
The diagram below outlines a typical workflow for assessing the efficacy of a novel KIF18A inhibitor.
Caption: A standard workflow for testing KIF18A inhibitors.
Conclusion
Inhibition of KIF18A represents a promising therapeutic strategy for cancers characterized by chromosomal instability. The available preclinical data for various KIF18A inhibitors demonstrate a clear mechanism of action leading to chromosome congression failure, mitotic arrest, and selective cytotoxicity in CIN-high cancer cells.[3][10][11] The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of novel KIF18A-targeting therapeutics. Further research will be crucial to translate these promising preclinical findings into effective clinical treatments.
References
- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. ascopubs.org [ascopubs.org]
- 4. KIF18A inhibition: the next big player in the search for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 11. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Investigating Kif18A as a therapeutic target in oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 18A (Kif18A) has emerged as a compelling therapeutic target in the field of oncology. As a member of the kinesin-8 family of molecular motor proteins, Kif18A plays a crucial role in the precise regulation of chromosome alignment during mitosis.[1][2] Its aberrant overexpression in a wide array of human cancers, coupled with its essential role in the proliferation of chromosomally unstable tumor cells, has positioned Kif18A as a focal point for the development of novel anti-cancer therapies.[3][4][5] This technical guide provides a comprehensive overview of Kif18A's role in cancer, its validation as a therapeutic target, and detailed experimental protocols for its investigation.
The Role of Kif18A in Oncology
Kif18A is a motor protein that utilizes ATP hydrolysis to move along microtubules, playing a critical part in regulating microtubule dynamics at the plus-ends of kinetochore microtubules (K-fibers).[2][4][6] This function is essential for the proper alignment of chromosomes at the metaphase plate, a critical checkpoint for accurate chromosome segregation during cell division.[1][7]
Dysfunctional expression of Kif18A leads to abnormal segregation of sister chromatids, contributing to chromosomal instability (CIN), a hallmark of many aggressive cancers.[2][8] Intriguingly, while Kif18A is not essential for the division of normal, diploid cells, cancer cells exhibiting high levels of CIN are particularly dependent on Kif18A for their survival and proliferation.[4][5] This selective dependency creates a therapeutic window for targeting cancer cells while minimizing toxicity to normal tissues.[3]
Overexpression and Prognostic Significance
Pan-cancer analyses have revealed that Kif18A is significantly upregulated in a multitude of tumor types.[8][9] Studies have demonstrated its high expression in solid tumors such as breast cancer, hepatocellular carcinoma, lung adenocarcinoma, colorectal cancer, renal cell carcinoma, and head and neck squamous cell carcinoma.[8] This overexpression is often correlated with advanced tumor stage, higher histological grade, and increased cell proliferation, as indicated by the Ki-67 index.[8][9] Consequently, high Kif18A expression is frequently associated with poor overall survival (OS), disease-specific survival (DSS), and progression-free interval (PFI) in various cancers, establishing it as a valuable prognostic biomarker.[8][10]
Table 1: Kif18A Expression and Prognostic Significance in Various Cancers
| Cancer Type | Kif18A Expression Status | Correlation with Clinicopathological Features | Prognostic Impact (High Kif18A Expression) | Reference(s) |
| Adrenocortical Carcinoma (ACC) | Upregulated | Correlated with T stage and pathological stage. | Poor OS, DSS, PFI. | [8][11] |
| Breast Cancer (BRCA) | Upregulated | Associated with lymph node metastasis. | Poor prognosis. | [2][8][12] |
| Colorectal Cancer (COAD) | Upregulated | Lower in patients with lymph node metastasis. | Associated with tumor progression. | [2][8] |
| Glioblastoma (GBM) | Upregulated | Associated with poor prognosis. | Poor OS. | [13] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Upregulated | Correlated with T stage, pathological stage, and histologic grade. | Poor OS, DSS, PFI. | [8][11] |
| Kidney Renal Papillary Cell Carcinoma (KIRP) | Upregulated | Correlated with T stage and pathological stage. | Poor OS, DSS, PFI. | [8][11] |
| Liver Hepatocellular Carcinoma (LIHC) | Upregulated | Correlated with T stage, pathological stage, and histologic grade. | Independent prognostic factor for poor OS, DSS, PFI. | [8][11] |
| Lung Adenocarcinoma (LUAD) | Upregulated | Correlated with pathological stage and N stage. | Independent prognostic factor for poor OS, DSS, PFI. | [8][11][14] |
| Ovarian Cancer (OV) | Upregulated | Correlated with histologic grade. | Poor prognosis. | [3][11] |
| Pancreatic Adenocarcinoma (PAAD) | Upregulated | Correlated with T stage and histologic grade. | Independent prognostic factor for poor OS, DSS, PFI. | [8][11] |
| Prostate Adenocarcinoma (PRAD) | Upregulated | Correlated with T stage and N stage. | Poor prognosis. | [11][15] |
OS: Overall Survival; DSS: Disease-Specific Survival; PFI: Progression-Free Interval; T stage: Tumor size; N stage: Lymph node metastasis.
Kif18A and Signaling Pathways in Cancer
Kif18A's role in tumorigenesis is also linked to its involvement in key signaling pathways that regulate cell proliferation, survival, and invasion.
-
JNK/c-Jun Signaling Pathway: In cervical cancer, the JNK1/c-Jun pathway has been shown to activate Kif18A expression. Inhibition of JNK1 leads to a decrease in both Kif18A expression and c-Jun phosphorylation, suggesting that c-Jun directly binds to and activates the Kif18A promoter. Targeting this axis presents a potential therapeutic strategy.[16]
-
Akt Signaling Pathway: Kif18A has been implicated in activating the Akt signaling pathway, which is a central regulator of cell survival, proliferation, and migration. In hepatocellular carcinoma, Kif18A may promote invasion and metastasis through the Akt and MMP-7/MMP-9-related signaling pathways.[17][18]
Kif18A as a Therapeutic Target
The selective requirement of Kif18A for the proliferation of chromosomally unstable cancer cells makes it an attractive therapeutic target.[5] Inhibition of Kif18A leads to mitotic defects, such as prolonged mitotic arrest and the formation of multipolar spindles, ultimately resulting in cancer cell death.[1][6][19]
Several small molecule inhibitors of Kif18A are currently under preclinical and clinical development. These inhibitors have demonstrated potent and selective activity against cancer cells with high CIN, including those from triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC) models.[20][21]
Table 2: Preclinical Data for Select Kif18A Inhibitors
| Inhibitor | Cancer Model(s) | Key Findings | Reference(s) |
| Sovilnesib (AMG650) | Ovarian and Breast Cancer | Robust anti-cancer activity, durable tumor regressions. Enhanced activity in combination with PARP inhibitor olaparib. | [2][22] |
| VLS-1488 | Advanced Solid Tumors | Substantial, dose-dependent inhibition of tumor growth in multiple tumor models. | [2][22] |
| ATX020 | High-Grade Serous Ovarian Cancer (HGSOC) | Induces cytotoxicity through mitotic arrest and DNA damage. Reduces tumor growth in HGSOC with high aneuploidy scores. | [23] |
| ISM9682 | HGSOC, TNBC, NSCLC | Broad anti-tumor activity in CIN+ cell lines. Potent in vivo efficacy in multiple CDX models. Favorable oral bioavailability and safety margin. | |
| Macrocyclic Inhibitors (AU-KIF-01 to AU-KIF-04) | High-Grade Serous Ovarian Carcinoma | Potent inhibition of Kif18A ATPase activity. Robust anti-proliferative potency in CIN-high cells. Dose-dependent anti-tumor efficacy in a CDX model. | [24] |
TNBC: Triple-Negative Breast Cancer; HGSOC: High-Grade Serous Ovarian Cancer; NSCLC: Non-Small Cell Lung Cancer; CIN: Chromosomal Instability; CDX: Cell-line Derived Xenograft.
Experimental Protocols
Investigating the role and therapeutic potential of Kif18A requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for Kif18A Expression in Tissues
This protocol outlines the steps for detecting Kif18A protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-Kif18A
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat (e.g., microwave, pressure cooker, or water bath) according to manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-Kif18A antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS.
-
Incubate with DAB substrate until the desired brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for Kif18A Protein Detection
This protocol describes the detection and quantification of Kif18A protein in cell lysates.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Kif18A
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-Kif18A antibody overnight at 4°C.
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
siRNA-mediated Knockdown of Kif18A
This protocol details the transient knockdown of Kif18A expression in cultured cells using small interfering RNA (siRNA).
Materials:
-
Cultured cancer cells
-
Kif18A-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM reduced-serum medium
-
Complete growth medium
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate to achieve 30-50% confluency at the time of transfection.
-
-
Transfection Complex Preparation:
-
Dilute the Kif18A siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the transfection complexes to the cells.
-
Incubate the cells for 48-72 hours.
-
-
Validation of Knockdown:
-
Assess the efficiency of Kif18A knockdown by Western blotting or qRT-PCR.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cells with Kif18A knockdown or treated with a Kif18A inhibitor
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with Kif18A siRNA or inhibitors for the desired time period.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the efficacy of Kif18A inhibitors in a mouse xenograft model.[20][25][26]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Kif18A inhibitor and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the Kif18A inhibitor or vehicle control according to the predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly.
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blotting).
-
Conclusion
Kif18A represents a highly promising and selective therapeutic target for a significant subset of cancers characterized by chromosomal instability. Its overexpression and association with poor prognosis across numerous tumor types underscore its clinical relevance. The ongoing development of potent and specific Kif18A inhibitors offers a novel therapeutic strategy with the potential to improve outcomes for patients with difficult-to-treat malignancies. The experimental protocols detailed in this guide provide a robust framework for researchers and drug developers to further investigate the biology of Kif18A and advance the clinical translation of Kif18A-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Tools used to assay genomic instability in cancers and cancer meiomitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. siRNA knockdown [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchhub.com [researchhub.com]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Kif18a regulates Sirt2-mediated tubulin acetylation for spindle organization during mouse oocyte meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KIF18A's neck linker permits navigation of microtubule-bound obstacles within the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of immunohistochemical expression of kinesin family member 18A (Kif18A) and β-catenin in infiltrating breast carcinoma of no special type - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. novusbio.com [novusbio.com]
- 22. Western Blot Step by Step - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Early Detection of Treatment-Induced Mitotic Arrest Using Temporal Diffusion Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
Kif18A-IN-16 and the Selective Targeting of Chromosomally Unstable Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chromosomal instability (CIN) is a defining characteristic of many aggressive cancers, leading to a perpetual state of aneuploidy and intratumor heterogeneity. This inherent vulnerability of CIN-positive tumors presents a unique therapeutic window. The mitotic kinesin Kif18A has emerged as a critical dependency for the survival and proliferation of these chromosomally unstable cells, while being largely dispensable for normal, diploid cells. This document provides an in-depth technical overview of the specificity of Kif18A inhibitors, with a focus on their mechanism of action in selectively targeting CIN-positive cancer cells. While specific peer-reviewed data for the compound designated "Kif18A-IN-16" is not extensively available in the public domain, this guide synthesizes the wealth of information from well-characterized Kif18A inhibitors to provide a comprehensive understanding of this promising anti-cancer strategy. This compound is commercially available and described as a fused ring KIF18A inhibitor.[1][2][3][4][5]
The Rationale for Targeting Kif18A in Chromosomally Unstable Cancers
Kif18A is a plus-end directed motor protein from the kinesin-8 family that plays a crucial role in regulating microtubule dynamics at the kinetochore-microtubule interface during mitosis.[6][7] Its primary function is to suppress chromosome oscillations and facilitate their proper alignment at the metaphase plate, ensuring faithful chromosome segregation.[8]
In normal diploid cells, the mitotic machinery is robust, and the absence of Kif18A can be tolerated, leading to only minor mitotic defects.[2][3] However, cancer cells exhibiting chromosomal instability have inherently altered microtubule dynamics and are under constant mitotic stress.[3][9] This renders them exquisitely dependent on Kif18A to manage their chaotic chromosomal landscape and successfully complete cell division.[3][9]
Inhibition of Kif18A in CIN-positive cells exacerbates their underlying mitotic dysfunction, leading to a cascade of catastrophic events including:
-
Prolonged Mitotic Arrest: The spindle assembly checkpoint (SAC) remains activated due to persistent chromosome misalignment.[3]
-
Multipolar Spindle Formation: The structural integrity of the mitotic spindle is compromised, leading to the formation of multiple spindle poles.[3][10]
-
Apoptosis and Cell Death: The sustained mitotic arrest and severe chromosomal segregation errors trigger programmed cell death.[3][10][11]
This selective dependency creates a therapeutic opportunity to specifically eliminate cancer cells with high CIN while sparing healthy, chromosomally stable cells.[2][3][9][10]
Quantitative Data on Kif18A Inhibitor Specificity
While specific data for this compound is limited in peer-reviewed literature, extensive research on other potent and selective Kif18A inhibitors demonstrates their specificity for CIN-positive cancer cells. The following tables summarize key quantitative data from studies on various Kif18A inhibitors.
Table 1: In Vitro Potency of Kif18A Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| VLS-1272 | Kif18A | 41 | ATPase activity | [11] |
| AM-1882 | Kif18A | <10 | ATPase activity | [2] |
| KIF18A-IN-2 | Kif18A | 28 | Not Specified | [3] |
| KIF18A-IN-3 | Kif18A | 61 | Not Specified | [3] |
| KIF18A-IN-4 | Kif18A | 6160 | Not Specified | [3][11] |
| KIF18A-IN-12 | Kif18A | 45.54 | Not Specified | [3] |
| BTB-1 | Kif18A | 1690 | Not Specified | [3] |
Table 2: Cellular Activity of Kif18A Inhibitors in Chromosomally Unstable (CIN+) vs. Stable (CIN-) Cell Lines
| Compound | Cell Line (CIN Status) | Endpoint | EC50 / Effect | Reference |
| Kif18A siRNA | MDA-MB-231 (CIN+) | Proliferation | Significant Reduction | [3] |
| MCF10A (CIN-) | Proliferation | No Effect | [3] | |
| SW480 (CIN+) | Proliferation | Significant Reduction | ||
| HCT116 (CIN-) | Proliferation | No Effect | ||
| AM-1882 | OVCAR-3 (CIN+) | Cell Count | EC50 < 100 nM | [2] |
| JIMT-1 (CIN+) | Cell Count | EC50 < 100 nM | ||
| Normal Human Mammary Epithelial Cells (CIN-) | DNA Synthesis | Inhibition at >20-fold higher concentration than sensitive cancer cells | [2] | |
| VLS-1272 | OVCAR-3 (CIN+) | Proliferation | Inhibition | [11] |
| JIMT-1 (CIN+) | Proliferation | Inhibition | [11] | |
| Normal Cells | Proliferation | No Effect | [11] | |
| ATX020 | OVCAR3 (High Ploidy) | Growth Inhibition | IC50 < 1 µM | |
| A2780 (Diploid) | Growth Inhibition | Resistant |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the specificity of Kif18A inhibitors for chromosomally unstable cells.
Cell Viability and Proliferation Assay
This protocol is used to determine the effect of a Kif18A inhibitor on the growth of cancer cell lines.
-
Cell Culture: Culture CIN-positive (e.g., OVCAR-3, MDA-MB-231) and CIN-negative (e.g., MCF10A, HCT116) cell lines in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 1,000-5,000 cells per well).
-
Treatment: After 24 hours, treat the cells with a serial dilution of the Kif18A inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification: Assess cell viability using a commercially available assay such as CellTiter-Glo® (Promega) or by direct cell counting using a hemocytometer or an automated cell counter.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results as a dose-response curve to determine the EC50 value.
Mitotic Arrest and Spindle Morphology Analysis
This protocol is used to visualize the effects of Kif18A inhibition on mitosis.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the KIF18A inhibitor at a concentration known to induce a phenotypic effect (e.g., 1-5x EC50) for 16-24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.2% Triton X-100 in PBS for 10 minutes.
-
Immunofluorescence Staining:
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies against α-tubulin (for spindle visualization) and γ-tubulin (for centrosome visualization) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the DNA with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the percentage of mitotic cells, the percentage of cells with multipolar spindles, and chromosome alignment defects.
Kif18A ATPase Activity Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of Kif18A.
-
Reagents: Purified recombinant Kif18A motor domain, microtubules, ATP, and a phosphate (B84403) detection reagent (e.g., malachite green or an ADP-Glo™ kinase assay).
-
Reaction Setup: In a 384-well plate, combine the Kif18A enzyme, microtubules, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of inorganic phosphate or ADP produced using the chosen detection reagent and a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Visualizing the Core Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and logical relationships underlying the specificity of Kif18A inhibitors.
Diagram 1: Kif18A's Role in Normal vs. CIN Mitosis
Caption: Kif18A's function in normal versus CIN cells.
Diagram 2: Mechanism of Action of Kif18A Inhibitors in CIN Cells
Caption: Kif18A inhibitor's mechanism in CIN cells.
Diagram 3: Experimental Workflow for Assessing Specificity
Caption: Workflow for assessing Kif18A inhibitor specificity.
Conclusion and Future Directions
The selective targeting of Kif18A in chromosomally unstable cancer cells represents a highly promising therapeutic strategy. The data from a range of Kif18A inhibitors consistently demonstrate a potent and specific anti-proliferative effect in CIN-positive cells, while largely sparing their normal, diploid counterparts. This specificity is rooted in the inherent dependency of CIN cells on Kif18A to navigate their chaotic mitoses.
While the specific compound this compound requires further public documentation of its preclinical data, the broader class of Kif18A inhibitors is advancing through the drug development pipeline. Future research will likely focus on identifying robust biomarkers of CIN to select patients most likely to respond to Kif18A inhibitor therapy and exploring combination strategies to overcome potential resistance mechanisms. The continued investigation of Kif18A inhibitors holds significant promise for the development of targeted therapies for some of the most challenging-to-treat cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chinesina | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Review: Recent advances of cell cycle inhibitor therapies for pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20230151432A1 - Kif18a inhibitors for treatment of neoplastic diseases - Google Patents [patents.google.com]
- 8. jmg.bmj.com [jmg.bmj.com]
- 9. gentaur.com [gentaur.com]
- 10. US11028064B2 - Tricyclic heterocyclic derivatives and uses thereof - Google Patents [patents.google.com]
- 11. molbiolcell.org [molbiolcell.org]
Methodological & Application
Kif18A-IN-16 Inhibitor Assay: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein that plays a critical role in regulating microtubule dynamics during mitosis. Specifically, it is essential for the precise alignment of chromosomes at the metaphase plate.[1] In cancer cells characterized by chromosomal instability (CIN), there is a heightened dependency on KIF18A for successful cell division, making it a promising therapeutic target.[2][3] Inhibition of KIF18A's ATPase activity disrupts its function, leading to mitotic arrest, chromosome mis-segregation, and ultimately, selective cell death in CIN-positive cancer cells.[1][4]
This document provides detailed protocols for in vitro assays to characterize the activity of Kif18A-IN-16, a small molecule inhibitor of KIF18A. The included methodologies cover biochemical enzyme inhibition, cellular proliferation, and target engagement assays.
Mechanism of Action
This compound is an ATP and microtubule noncompetitive inhibitor of KIF18A.[5] By binding to KIF18A, it prevents the hydrolysis of ATP, which is necessary for the motor protein to move along microtubules and regulate their dynamics at the plus-ends. This inhibition leads to defects in chromosome alignment, prolonged activation of the spindle assembly checkpoint (SAC), mitotic arrest, and subsequent apoptosis in cancer cells with high chromosomal instability.[1]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling context of KIF18A and a general experimental workflow for inhibitor testing.
References
- 1. Immunoflourescent staining of cytoplasmic and spindle microtubules in mouse fibroblasts with antibody to tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Kif18A-IN-16 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kif18A (Kinesin Family Member 18A) is a motor protein that plays a crucial role in regulating microtubule dynamics during mitosis.[1] Specifically, it is essential for the proper alignment of chromosomes at the metaphase plate.[2] In cancer cells characterized by chromosomal instability (CIN), there is a heightened dependency on Kif18A for successful cell division.[3][4] Inhibition of Kif18A in these cells leads to mitotic arrest, chromosome mis-segregation, and ultimately, cell death, making it a promising therapeutic target in oncology.[2][3] Kif18A-IN-16 is a small molecule inhibitor of Kif18A, designed to disrupt its motor function. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its effects on cancer cells.
Mechanism of Action
Kif18A inhibitors, like this compound, function by interfering with the mitotic process. By inhibiting Kif18A, these compounds prevent the proper alignment of chromosomes, which in turn causes a prolonged mitotic arrest.[2] This sustained arrest activates the spindle assembly checkpoint, a cellular safety mechanism designed to prevent chromosome mis-segregation.[2] Prolonged activation of this checkpoint ultimately triggers programmed cell death, or apoptosis.[2] This selective targeting of rapidly dividing cells is a hallmark of Kif18A inhibitors' therapeutic potential.[2]
Data Presentation
The following table summarizes quantitative data from studies on Kif18A inhibitors, demonstrating their effects on various cancer cell lines.
| Cell Line | Assay Type | Inhibitor | Concentration | Observed Effect | Reference |
| OVCAR3 | Cell Cycle Analysis (G2/M phase) | ATX020 | 0.25 µM | 36% increase in G2/M population | [3] |
| OVCAR8 | Cell Cycle Analysis (G2/M phase) | ATX020 | 0.25 µM | 24% increase in G2/M population | [3] |
| A2780 | Cell Cycle Analysis (G2/M phase) | ATX020 | Up to 0.25 µM | No significant change | [3] |
| OVCAR3 | Cell Viability (Flow Cytometry) | ATX020 | IC50 | ~10-20% reduction in viable cells after 72h | [3] |
| OVCAR8 | Cell Viability (Flow Cytometry) | ATX020 | IC50 | ~10-20% reduction in viable cells after 72h | [3] |
| A2780 | Cell Viability (Flow Cytometry) | ATX020 | IC50 | ~10-20% reduction in viable cells after 72h | [3] |
| MDA-MB-231 | Mitotic Index | Compound 3 | 250 nM | Significant increase in mitotic index | [5] |
| HT-29 | Mitotic Index | Sovilnesib | 250 nM | Significant increase in mitotic index | [5] |
| RPE1 (diploid) | Mitotic Index | Compound 3/Sovilnesib | 250 nM | No significant change in mitotic index | [5] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the cellular effects of this compound.
Protocol 1: Cell Proliferation Assay (XTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest (e.g., those with high CIN like OVCAR3, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 10 µM. Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
XTT Reagent Preparation: Immediately before use, mix the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Assay Development: Add 50 µL of the XTT reagent mixture to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, 5% CO2.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control wells and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) and the identification of mitotic arrest.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Anti-phospho-Histone H3 (Ser10) antibody (optional, for specific mitotic cell identification)
-
Fluorescently labeled secondary antibody (if required)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
(Optional) Mitotic Marker Staining: For pHH3 staining, permeabilize fixed cells and incubate with the primary antibody followed by the secondary antibody according to the manufacturer's protocol before PI staining.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate the cell populations and quantify the percentage of cells in G1, S, and G2/M phases based on DNA content. An increase in the G2/M population is indicative of mitotic arrest.[3]
Protocol 3: Immunofluorescence for Mitotic Spindle Analysis
This method is used to visualize the mitotic spindle and chromosome alignment to observe the direct effects of Kif18A inhibition.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
Glass coverslips in 24-well plates
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-pericentrin for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips and treat with this compound or DMSO for a predetermined time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 10 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI for 5 minutes and mount the coverslips on microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Acquire images of mitotic cells and analyze for phenotypes such as chromosome congression defects, elongated spindles, or multipolar spindles.[5]
Visualizations
Signaling Pathway
References
- 1. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Kif18A-IN-16 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Kif18A-IN-16, a small molecule inhibitor of the mitotic kinesin Kif18A. Kif18A is a promising therapeutic target in cancers characterized by chromosomal instability (CIN), a common feature of aggressive tumors such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[1][2] Inhibition of Kif18A's ATPase activity disrupts its function in regulating microtubule dynamics at the plus ends of kinetochore microtubules, leading to improper chromosome alignment, mitotic arrest, and ultimately, selective cell death in CIN-positive cancer cells.[3][4][5] This protocol outlines the necessary steps for culturing cancer cell lines, performing a cell viability assay to calculate the IC50 of this compound, and interpreting the results.
Introduction
Kinesin family member 18A (Kif18A) is a motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[6] Its activity is particularly critical in cancer cells with high levels of chromosomal instability (CIN), where it helps to mitigate the consequences of mitotic errors.[1][2] Targeting Kif18A offers a therapeutic window to selectively eliminate these cancer cells while sparing healthy, chromosomally stable cells.[1][2] this compound is a representative inhibitor of Kif18A. Determining its IC50 value is a crucial first step in assessing its potency and selectivity against various cancer cell lines.
Mechanism of Action of Kif18A Inhibitors
Kif18A inhibitors, such as this compound, are ATP-non-competitive molecules that specifically target the motor domain of Kif18A.[5][7] By inhibiting its ATPase activity, these compounds prevent Kif18A from translocating along microtubules to their plus-ends.[5] This disruption leads to several mitotic defects in sensitive cancer cells:
-
Chromosome Congression Failure: Chromosomes fail to align properly at the metaphase plate.[3][5]
-
Mitotic Arrest: The spindle assembly checkpoint (SAC) is activated due to improper chromosome attachment, halting the cell cycle in mitosis.[3]
-
Apoptosis: Prolonged mitotic arrest triggers programmed cell death.[3]
This selective induction of apoptosis in rapidly dividing, chromosomally unstable cancer cells makes Kif18A a compelling target for cancer therapy.[3]
Data Presentation: IC50 of Kif18A Inhibitors in Cancer Cell Lines
The following table summarizes the IC50 values of various Kif18A inhibitors in different cancer cell lines, providing a reference for expected potencies.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Notes |
| ATX020 | OVCAR-3 | Ovarian Cancer (CIN+) | 53.3 | Anti-proliferative activity.[4] |
| ATX020 | OVCAR-8 | Ovarian Cancer (CIN+) | 534 | Anti-proliferative activity.[4] |
| Kif18A-IN-4 | MDA-MB-157 | Breast Cancer (TP53 mutant) | 4,800 | Induction of mitotic arrest.[7] |
| Kif18A-IN-4 | OVCAR-3 | Ovarian Cancer | 6,350 (EC50) | Mitotic index assay.[7] |
Signaling Pathway and Experimental Workflow
Caption: Kif18A signaling pathway in mitosis and its inhibition.
Caption: Experimental workflow for IC50 determination.
Experimental Protocols
Materials and Reagents
-
Selected cancer cell lines (e.g., OVCAR-3, MDA-MB-231)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol for IC50 Determination using MTT Assay
This protocol is adapted from standard methodologies for determining the IC50 of cytotoxic compounds.[8][9]
1. Cell Seeding: a. Culture the selected cancer cell lines in their recommended complete medium until they reach 70-80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet. c. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer). d. Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL. e. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[10] f. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
2. Drug Preparation and Treatment: a. Prepare a serial dilution of this compound in complete medium from the DMSO stock. A suggested starting concentration range is 0.01 µM to 100 µM.[9] b. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent toxicity. c. After 24 hours of incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Each concentration should be tested in triplicate.[9]
3. Incubation: a. Incubate the treated plates for an additional 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the doubling time of the specific cell line.[9]
4. MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[8] b. Incubate the plate for another 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[9] c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] e. Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.[9]
5. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[8] b. Subtract the absorbance of the blank control from all other readings. c. Calculate the percentage of cell viability for each concentration using the following formula:[9] % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 d. Plot the percentage of cell viability against the logarithm of the this compound concentration. e. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration that inhibits 50% of cell growth.[11]
Conclusion
This document provides a comprehensive guide for determining the IC50 of the Kif18A inhibitor, this compound, in cancer cell lines. By following these protocols, researchers can accurately assess the potency of this compound and contribute to the growing body of evidence supporting Kif18A as a viable therapeutic target in chromosomally unstable cancers. The provided diagrams and data tables serve as valuable resources for understanding the mechanism of action and expected outcomes of Kif18A inhibition.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Kif18A Inhibitors in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in the regulation of chromosome alignment during mitosis.[1] In normal, healthy cells, Kif18A is not essential for cell division.[2] However, many aggressive cancers, such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), are characterized by chromosomal instability (CIN), a state of persistent errors in chromosome segregation.[3] These CIN-positive cancer cells exhibit a heightened dependency on Kif18A for their proliferation and survival.[4] Inhibition of Kif18A in these cells leads to mitotic arrest, chromosome missegregation, and ultimately, apoptosis, making it a promising therapeutic target for a selective cancer therapy.[1][5]
This document provides detailed application notes and protocols for the use of Kif18A inhibitors in a xenograft mouse model, based on preclinical data from several potent and selective inhibitors of this target. While specific data for Kif18A-IN-16 is not publicly available, the following information on analogous compounds can serve as a comprehensive guide for designing and executing in vivo studies.
Mechanism of Action
Kif18A inhibitors are small molecules that typically bind to and inhibit the ATPase activity of the Kif18A motor protein.[6] This inhibition prevents the proper alignment of chromosomes at the metaphase plate during mitosis.[1] The resulting mitotic disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent cell death, preferentially in rapidly dividing, chromosomally unstable cancer cells.[1][5]
Signaling Pathways
Kif18A is a key effector in mitotic progression. Its activity is intertwined with major signaling pathways that control cell proliferation and survival.
Kif18A in Mitotic Progression
During mitosis, Kif18A accumulates at the plus-ends of kinetochore microtubules, where it dampens their dynamics to ensure proper chromosome congression at the metaphase plate. Inhibition of Kif18A disrupts this process, leading to severe chromosome alignment defects and mitotic arrest.
Upstream Regulation of Kif18A
Studies have indicated that the JNK1/c-Jun signaling pathway can regulate the expression of Kif18A. JNK1 can phosphorylate and activate the transcription factor c-Jun, which in turn can bind to the Kif18A promoter and enhance its transcription, thereby promoting tumorigenesis in certain cancers like cervical cancer.[7]
Downstream Effects and Crosstalk with the Akt Pathway
Kif18A expression has also been linked to the activation of the Akt signaling pathway, a key regulator of cell survival and proliferation.[8] Knockdown of Kif18A has been shown to decrease the phosphorylation of Akt, suggesting a potential feedback loop or crosstalk where Kif18A may influence pro-survival signals.
Data Presentation
The following tables summarize the in vivo efficacy of various Kif18A inhibitors in xenograft mouse models. This data can be used as a reference for designing studies with this compound.
Table 1: Efficacy of Kif18A Inhibitors in Ovarian Cancer Xenograft Models
| Compound | Cell Line | Mouse Strain | Dosage and Route | Treatment Schedule | Outcome |
| AM-1882 | OVCAR-8 | Not Specified | 50 or 100 mg/kg, i.p. | Not Specified | Tumor growth inhibition |
| ATX020 | OVCAR-3 | Not Specified | 100 mg/kg/day | Daily | Significant tumor regression |
| ATX020 | OVCAR-8 | Not Specified | Not Specified | Not Specified | Significant tumor growth suppression |
| VLS-1272 | OVCAR-3 | Not Specified | 10, 30, and 60 mg/kg, p.o. | Once or twice daily for 1 month | Dose-dependent tumor growth inhibition (24%, 72%, and 82% respectively) |
Table 2: Efficacy of Kif18A Inhibitors in Other Cancer Xenograft Models
| Compound | Cancer Type | Cell Line/Model | Mouse Strain | Dosage and Route | Treatment Schedule | Outcome |
| AM-1882 | Colorectal Cancer | CT26 | ICR | 10 or 25 mg/kg, by gavage | Every other day for three weeks | Evident suppression of tumor formation |
| AM-9022 | Triple-Negative Breast Cancer | JIMT-1 | Not Specified | 30 and 100 mg/kg | Daily for 21 days | Tumor growth inhibition with evidence of tumor regression (16% and 94% respectively) |
| VLS-1272 | Breast Cancer | HCC15 | Not Specified | 10, 30, and 60 mg/kg, p.o. | Once or twice daily for 1 month | Dose-dependent tumor growth inhibition (30%, 72%, and 82% respectively) |
Experimental Protocols
The following protocols provide a general framework for evaluating this compound in a xenograft mouse model. Note: These are generalized protocols and must be optimized for the specific characteristics of this compound, the chosen cell line, and the mouse strain.
Experimental Workflow
Cell Line Selection and Culture
-
Selection: Choose a cancer cell line with known high chromosomal instability (CIN). Examples from published studies include OVCAR-3, OVCAR-8 (ovarian cancer), JIMT-1, and HCC15 (breast cancer).[9]
-
Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the exponential growth phase and have high viability before implantation.
Animal Husbandry
-
Strain: Immunodeficient mice such as NOD-scid IL2Rgamma-null (NSG) or athymic nude mice are commonly used.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before any procedures.
-
Housing: Maintain mice in a specific pathogen-free (SPF) environment.
Tumor Implantation
-
Cell Preparation: Harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). For some cell lines, mixing the cell suspension 1:1 with Matrigel® can improve tumor take rate.
-
Injection: Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
Tumor Growth Monitoring and Randomization
-
Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups with similar average tumor volumes.
Formulation and Administration of this compound
-
Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The vehicle should be tested for any intrinsic anti-tumor effects.
-
Dosing: Based on preliminary tolerability studies, select a range of doses to administer. Published studies on other Kif18A inhibitors have used doses ranging from 10 to 100 mg/kg.[10][11]
-
Administration: Administer the compound according to the planned schedule (e.g., daily, twice daily). The control group should receive the vehicle alone.
Efficacy and Tolerability Assessment
-
Tumor Growth: Continue to measure tumor volume 2-3 times per week.
-
Body Weight: Monitor and record the body weight of each mouse at the same frequency as tumor measurements to assess toxicity.
-
Clinical Observations: Observe the mice for any signs of distress or adverse effects.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.
Data Analysis and Reporting
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical Analysis: Use appropriate statistical methods to compare tumor growth between the treated and control groups.
-
Reporting: Present the data clearly in tables and graphs, including tumor growth curves and body weight changes over time.
Conclusion
Kif18A inhibitors represent a promising new class of targeted therapies for cancers with high chromosomal instability. The protocols and data presented here provide a solid foundation for the preclinical evaluation of this compound in xenograft mouse models. Careful experimental design, including appropriate cell line selection, dose-ranging studies, and comprehensive data analysis, will be crucial for determining the therapeutic potential of this novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. volastratx.com [volastratx.com]
- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. AM-1882 | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
Kif18A-IN-16: A Tool for Investigating Mitotic Checkpoint Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A (Kinesin Family Member 18A) is a plus-end directed motor protein that plays a critical role in regulating chromosome alignment during mitosis.[1][2] It functions by suppressing chromosome oscillations, ensuring that chromosomes properly congress at the metaphase plate before anaphase onset.[3] In recent years, Kif18A has emerged as a promising therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN).[4][5] These CIN-positive cancer cells exhibit a heightened dependency on KIF18A for successful mitosis, rendering them vulnerable to its inhibition.[4][5]
Kif18A-IN-16 is a potent and selective small molecule inhibitor of KIF18A.[6][7] By targeting the ATPase activity of KIF18A, this compound disrupts its motor function, leading to defects in chromosome congression and prolonged activation of the spindle assembly checkpoint (SAC), also known as the mitotic checkpoint.[1][3] This ultimately results in mitotic arrest and subsequent cell death, preferentially in rapidly dividing, chromosomally unstable cancer cells.[1][2] These application notes provide an overview of this compound and detailed protocols for its use in studying mitotic checkpoint activation.
Mechanism of Action
This compound is an ATP-noncompetitive inhibitor of KIF18A.[8] Its mechanism of action revolves around the disruption of normal mitotic progression:
-
Inhibition of KIF18A Motor Activity: this compound binds to KIF18A and inhibits its ATPase activity, which is essential for its movement along microtubules.[2]
-
Disruption of Chromosome Congression: The inhibition of KIF18A leads to an inability of the cell to properly align chromosomes at the metaphase plate. This results in severe chromosome misalignment.
-
Activation of the Spindle Assembly Checkpoint (SAC): The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.[9] It detects improper kinetochore-microtubule attachments and/or a lack of tension at the kinetochores.[6] The chromosome congression defects caused by this compound lead to a robust activation of the SAC.[1]
-
Prolonged Mitotic Arrest: SAC activation prevents the cell from entering anaphase, leading to a prolonged arrest in mitosis.[1]
-
Induction of Apoptosis: If the mitotic errors cannot be resolved, the prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]
Data Presentation
The following tables summarize the quantitative data for representative KIF18A inhibitors, which are expected to have similar activity profiles to this compound.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| ATX020 | KIF18A ATPase | 14.5 | Biochemical Assay |
| AM-1882 | KIF18A ATPase | <10 | Biochemical Assay |
| KIF18A-IN-4 | KIF18A | 6160 | Biochemical Assay |
Table 1: Biochemical Activity of KIF18A Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of KIF18A by 50%.[2][10][11]
| Cell Line | Inhibitor | EC50 (nM) | Assay Type | Phenotype |
| OVCAR-3 | ATX020 | 53.3 | Anti-proliferative | Growth Inhibition |
| OVCAR-8 | ATX020 | 534 | Anti-proliferative | Growth Inhibition |
| MDA-MB-157 | AM-1882 | 20-50 | Mitotic Image Assay | Mitotic Arrest |
| OVCAR-3 | KIF18A-IN-4 | 6350 | Mitotic Index Assay | Increased Mitotic Index |
Table 2: Cellular Activity of KIF18A Inhibitors. EC50 values represent the concentration of the inhibitor required to induce a 50% maximal response in a cellular assay.[2][10][11]
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on mitotic checkpoint activation.
Cell Viability and Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[12]
Materials:
-
This compound
-
Cell line of interest (e.g., a CIN-positive cancer cell line like OVCAR-3 and a non-CIN cell line like RPE-1)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle and specifically identifies mitotic cells using an antibody against phosphorylated Histone H3 (Ser10), a marker for mitosis.[1]
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Anti-phospho-Histone H3 (Ser10) antibody (e.g., Alexa Fluor® 647 conjugated)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 100 µL of PBS containing the anti-phospho-Histone H3 (Ser10) antibody at the recommended dilution.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The PI signal will indicate the DNA content (G1, S, G2/M), and the anti-phospho-Histone H3 signal will specifically identify the mitotic (M) population within the 4N (G2/M) peak.
Immunofluorescence Staining of Mitotic Spindles
This method allows for the visualization of the mitotic spindle and chromosome alignment to observe the direct effects of this compound on mitosis.[13]
Materials:
-
This compound
-
Cell line of interest
-
Glass coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with this compound or vehicle control for a desired period (e.g., 16-24 hours).
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope. Observe changes in spindle morphology and chromosome alignment in the treated cells compared to the control.
Live-Cell Imaging of Mitotic Progression
Live-cell imaging allows for the real-time observation of cells progressing through mitosis and can be used to quantify the duration of mitotic arrest induced by this compound.[4]
Materials:
-
This compound
-
Cell line stably expressing a fluorescently tagged histone (e.g., H2B-GFP) to visualize chromosomes.
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
Protocol:
-
Seed the H2B-GFP expressing cells in a glass-bottom imaging dish.
-
Allow the cells to adhere and grow for 24 hours.
-
Replace the medium with fresh medium containing this compound or vehicle control.
-
Place the dish in the environmental chamber of the live-cell imaging microscope.
-
Acquire time-lapse images (e.g., every 5-15 minutes) for 24-48 hours using both transmitted light and the appropriate fluorescence channel.
-
Analyze the time-lapse movies to determine the time from mitotic entry (chromosome condensation) to anaphase onset or mitotic exit (e.g., mitotic slippage or cell death).
-
Quantify the duration of mitosis for a population of cells in both the treated and control groups.
Visualizations
Caption: Signaling pathway of KIF18A inhibition.
Caption: General experimental workflow.
References
- 1. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4.6. Cell Viability Assay [bio-protocol.org]
- 4. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel [jove.com]
- 5. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 10. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Live-Cell Imaging of Mitotic Defects Induced by Kif18A-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, is a crucial regulator of mitosis. It functions to suppress the amplitude of chromosome oscillations at the metaphase plate, ensuring proper chromosome alignment before segregation.[1] Inhibition of Kif18A's ATPase activity disrupts this process, leading to a range of mitotic defects, including chromosome misalignment, prolonged mitotic arrest, and ultimately, cell death, particularly in chromosomally unstable cancer cells.[1][2] These characteristics make Kif18A an attractive therapeutic target in oncology.
Kif18A-IN-16 is a potent and selective small molecule inhibitor of Kif18A. These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to observe and quantify mitotic defects. The provided information is intended to guide researchers in academic and industrial settings in the preclinical evaluation of Kif18A inhibitors.
Mechanism of Action
Kif18A is a plus-end directed motor protein that hydrolyzes ATP to move along microtubules.[3] Its primary role during mitosis is to dampen the dynamic movements of chromosomes as they align at the cell's equator. By inhibiting the ATPase activity of Kif18A, this compound prevents the motor protein from performing its function.[3] This leads to:
-
Increased amplitude of chromosome oscillations: Chromosomes fail to congress properly at the metaphase plate and exhibit erratic movements.[4]
-
Elongated mitotic spindles: The balance of forces within the spindle is disrupted, leading to an increase in spindle length.[5]
-
Activation of the Spindle Assembly Checkpoint (SAC): The cell's internal surveillance mechanism detects the improper chromosome alignment and halts the cell cycle in mitosis to prevent aneuploidy.[1][6]
-
Prolonged Mitotic Arrest: As a result of SAC activation, cells remain in mitosis for an extended period.[1]
-
Cell Fate: Depending on the cell type and the duration of the mitotic arrest, cells may undergo apoptosis (programmed cell death), exit mitosis without proper division (mitotic slippage), or die during mitosis (mitotic catastrophe).[6]
Data Presentation
The following tables summarize quantitative data obtained from live-cell imaging experiments with KIF18A inhibitors. These examples are based on published data for well-characterized KIF18A inhibitors and serve as a reference for the expected outcomes with this compound.
Table 1: Mitotic Arrest and Cell Fate Analysis in KIF18A Inhibitor-Treated Cells
| Cell Line | Treatment (Concentration) | Mitotic Arrest Duration (Time from NEB to AO, min) | % Cells with Mitotic Arrest (>200 min) | % Cell Death in Mitosis | % Mitotic Slippage |
| HT29 (CIN+) | Control (DMSO) | 45 ± 5 | < 5% | < 1% | < 1% |
| HT29 (CIN+) | KIF18A Inhibitor (e.g., 100 nM) | > 300 | ~70% | ~40% | ~30% |
| MCF10A (non-CIN) | Control (DMSO) | 30 ± 4 | < 2% | < 1% | < 1% |
| MCF10A (non-CIN) | KIF18A Inhibitor (e.g., 100 nM) | 40 ± 8 | < 10% | < 5% | < 5% |
Data are representative and should be determined empirically for this compound. NEB: Nuclear Envelope Breakdown; AO: Anaphase Onset; CIN: Chromosomal Instability.[4][7]
Table 2: Quantification of Mitotic Phenotypes
| Cell Line | Treatment (Concentration) | % Cells with Misaligned Chromosomes | Average Spindle Length (µm) | % Cells with Multipolar Spindles |
| MDA-MB-231 (CIN+) | Control (DMSO) | < 10% | 12 ± 1.5 | < 3% |
| MDA-MB-231 (CIN+) | KIF18A Inhibitor (e.g., 50 nM) | > 60% | 18 ± 2.0 | ~25% |
| RPE-1 (non-CIN) | Control (DMSO) | < 5% | 11 ± 1.2 | < 2% |
| RPE-1 (non-CIN) | KIF18A Inhibitor (e.g., 50 nM) | < 15% | 13 ± 1.8 | < 5% |
Data are representative and should be determined empirically for this compound.[5][7]
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Progression with this compound
This protocol describes the general procedure for treating cultured mammalian cells with this compound and observing the subsequent mitotic defects using live-cell fluorescence microscopy.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS, or a specific cancer cell line) stably expressing a fluorescent histone marker (e.g., H2B-GFP or H2B-mCherry) and optionally a microtubule marker (e.g., mCherry-tubulin).
-
Complete cell culture medium.
-
CO2-independent imaging medium (e.g., Leibovitz's L-15 medium) supplemented with fetal bovine serum.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Glass-bottom imaging dishes or plates.
-
A live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2), and appropriate lasers and filters for the chosen fluorescent proteins. A spinning disk confocal microscope is recommended for its speed and reduced phototoxicity.[8]
Procedure:
-
Cell Seeding:
-
One to two days before imaging, seed the cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment. This ensures a sufficient number of mitotic cells can be observed.
-
-
Cell Synchronization (Optional):
-
To increase the mitotic index, cells can be synchronized at the G1/S or G2/M boundary. For example, a double thymidine (B127349) block can be used to synchronize cells at the G1/S transition. Release from the block will lead to a wave of cells entering mitosis.
-
-
Inhibitor Treatment:
-
On the day of imaging, replace the culture medium with pre-warmed CO2-independent imaging medium containing the desired final concentration of this compound. A dilution series (e.g., 10 nM to 1 µM) is recommended to determine the optimal concentration. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubate the cells for a predetermined time before starting the imaging. This pre-incubation time may need to be optimized (e.g., 1-4 hours) to allow the inhibitor to take effect.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Select multiple fields of view containing healthy, asynchronous cells.
-
Set up the time-lapse imaging parameters. Acquire images every 2-5 minutes for 12-24 hours. Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Acquire images in both the phase-contrast/DIC channel and the appropriate fluorescence channels to visualize cell morphology, chromosomes, and microtubules.
-
-
Data Analysis:
-
Manually or automatically track individual cells from mitotic entry (cell rounding and chromosome condensation) to their fate (anaphase onset, mitotic death, or mitotic slippage).
-
Quantify the duration of mitosis (from nuclear envelope breakdown to anaphase onset).
-
Score the percentage of cells exhibiting specific mitotic defects (e.g., chromosome misalignment, lagging chromosomes, multipolar spindles).
-
Measure spindle length in metaphase cells.
-
Protocol 2: Immunofluorescence Staining for Mitotic Spindle and Chromosome Analysis
This protocol allows for high-resolution still imaging of mitotic defects after this compound treatment.
Materials:
-
Cells cultured on glass coverslips.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-pericentrin for centrosomes).
-
Fluorescently labeled secondary antibodies.
-
DAPI for DNA staining.
-
Antifade mounting medium.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound or vehicle control for the desired duration (e.g., 6-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
DNA Staining and Mounting:
-
Stain the DNA with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal or widefield fluorescence microscope.
-
Quantify the percentage of mitotic cells with abnormal spindle morphology (e.g., monopolar, multipolar) and chromosome alignment defects.
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of Kif18A in mitosis and the effects of its inhibition.
Caption: Experimental workflow for live-cell imaging of mitotic defects.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Kif18A-IN-16 Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the downstream cellular effects of Kif18A-IN-16, a potent and selective inhibitor of the mitotic kinesin Kif18A.
Introduction
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein that plays a critical role in regulating microtubule dynamics at kinetochore-microtubule attachments, ensuring proper chromosome congression and alignment during mitosis.[1][2] Overexpression of Kif18A is observed in various cancers and is often associated with chromosomal instability (CIN) and tumor aggressiveness.[3][4] this compound is a small molecule inhibitor designed to target the ATPase activity of Kif18A, leading to its inactivation. Inhibition of Kif18A disrupts the precise control of chromosome movements, causing prolonged mitotic arrest and ultimately inducing apoptosis, particularly in rapidly dividing, chromosomally unstable cancer cells.[1][3][5] This selective action makes Kif18A an attractive therapeutic target for a subset of aggressive cancers.[3][5]
Western blot analysis is an indispensable technique to elucidate the molecular sequelae of Kif18A inhibition. This document outlines the protocols to quantify changes in key proteins involved in cell cycle progression, apoptosis, and DNA damage response following treatment with this compound.
Downstream Effects of Kif18A Inhibition
Inhibition of Kif18A with compounds like this compound is expected to trigger a cascade of cellular events. The primary mechanism involves the disruption of mitotic spindle function, leading to activation of the Spindle Assembly Checkpoint (SAC).[1][6] Prolonged SAC activation can lead to mitotic catastrophe and apoptosis. Key downstream markers that can be monitored by Western blot include:
-
Cell Cycle Markers: An increase in Cyclin B1 levels is indicative of a G2/M phase arrest.[3]
-
Apoptosis Markers: The induction of apoptosis can be confirmed by detecting an increase in cleaved Poly (ADP-ribose) polymerase (PARP) and a decrease in the pro-survival protein MCL-1.[3]
-
DNA Damage Markers: Chromosome mis-segregation resulting from Kif18A inhibition can lead to DNA double-strand breaks, which can be detected by an increase in the phosphorylation of histone H2AX (γH2AX).[3]
Quantitative Data Summary
The following table summarizes the expected quantitative changes in key downstream protein markers following treatment with a Kif18A inhibitor. The data is based on published studies with similar Kif18A inhibitors and should be used as a reference for expected outcomes with this compound.
| Protein Marker | Expected Change upon this compound Treatment | Cellular Process | Reference Cell Lines |
| Cyclin B1 | Increase | G2/M Arrest | TNBC, HGSOC |
| Cleaved PARP (cl-PARP) | Increase | Apoptosis | TNBC, HGSOC |
| MCL-1 | Decrease | Pro-survival | TNBC, HGSOC |
| Phospho-Histone H2AX (γH2AX) | Increase | DNA Damage | TNBC |
| cGAS | Increase (in micronuclei) | Innate Immune Signaling | TNBC |
TNBC: Triple-Negative Breast Cancer; HGSOC: High-Grade Serous Ovarian Cancer.
Experimental Protocols
Western Blot Protocol for Analysis of this compound Downstream Effects
This protocol provides a detailed methodology for performing Western blot analysis to assess the changes in downstream signaling proteins upon treatment with this compound.
1. Cell Culture and Treatment:
-
Plate chromosomally unstable cancer cell lines (e.g., BT-549, HCC-1806) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, 72 hours).
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Rabbit anti-Cyclin B1 (1:1000)
-
Rabbit anti-cleaved PARP (1:1000)
-
Rabbit anti-MCL-1 (1:1000)
-
Rabbit anti-phospho-H2AX (Ser139) (1:2000)
-
Rabbit anti-GAPDH (1:5000) or anti-β-actin (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
Visualizations
Caption: Western blot experimental workflow.
Caption: Downstream effects of Kif18A inhibition.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kif18A Inhibitors in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2][3] Its role in regulating microtubule dynamics makes it a critical component for cell division, particularly in cells exhibiting chromosomal instability (CIN), a hallmark of many aggressive cancers.[4] Tumors with high levels of CIN are often more dependent on KIF18A for successful mitosis compared to normal, chromosomally stable cells.[5][6] This selective dependency has positioned KIF18A as a promising therapeutic target for the development of novel anticancer agents.[6][7]
KIF18A inhibitors represent a new class of antimitotic agents that selectively induce cell death in cancer cells with high CIN, while largely sparing normal proliferating cells.[4][5][8] This targeted approach offers the potential for a wider therapeutic window and reduced toxicity compared to traditional chemotherapies that affect all dividing cells.[7] Preclinical studies have demonstrated that potent and selective small-molecule inhibitors of KIF18A can lead to mitotic arrest, apoptosis, and significant tumor regression in various cancer models, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[4][5][9]
While the specific compound "Kif18A-IN-16" is not extensively documented in publicly available literature, this document will utilize data from representative and well-characterized KIF18A inhibitors to provide detailed application notes and protocols for investigating their use in combination with other chemotherapy agents. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of any Kif18A inhibitor in a combination setting.
The rationale for combining Kif18A inhibitors with other chemotherapeutic agents is compelling. Combination therapy can potentially enhance anti-tumor efficacy, overcome drug resistance, and allow for dose reduction of cytotoxic agents, thereby mitigating side effects. This document provides a framework for the preclinical assessment of such combination strategies.
Mechanism of Action of KIF18A Inhibitors
KIF18A inhibitors are allosteric inhibitors that do not compete with ATP.[5] They bind to a pocket formed by motor helices α4 and α6, which is distinct from the ATP-binding site. This binding prevents the KIF18A motor domain from translocating along microtubules, leading to its accumulation at the spindle poles instead of the microtubule plus-ends. The inhibition of KIF18A's motor activity results in:
-
Defective Chromosome Congression: Chromosomes fail to align properly at the metaphase plate.[10]
-
Prolonged Mitotic Arrest: The spindle assembly checkpoint (SAC) is activated, halting the cell cycle in mitosis.[4]
-
Spindle Abnormalities: This can include the formation of multipolar spindles.[11]
-
Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death.[4][12]
Caption: Mechanism of action of KIF18A inhibitors in chromosomally unstable (CIN+) cancer cells.
Preclinical Data for KIF18A Inhibitors in Combination Therapy
While extensive data on combination therapies with KIF18A inhibitors is still emerging, preclinical studies have shown promising synergistic or additive effects with various agents.
Combination with Microtubule-Targeting Agents
KIF18A inhibitors and microtubule-targeting agents (MTAs) like paclitaxel (B517696) both affect microtubule dynamics, but through different mechanisms. While KIF18A inhibitors prevent the proper functioning of a motor protein involved in chromosome alignment, paclitaxel stabilizes microtubules, also leading to mitotic arrest.[4] Interestingly, KIF18A inhibitors have shown efficacy in paclitaxel-resistant cell lines, suggesting they are not susceptible to the same resistance mechanisms, such as P-glycoprotein efflux.[4] A study with the KIF18A inhibitor ZM-412 demonstrated a synergistic effect with the microtubule destabilizer MMAE, delivered as a free drug or as part of an antibody-drug conjugate (ADC).[13]
Combination with PARP Inhibitors
The favorable safety profile of KIF18A inhibitors in preclinical models suggests they may be well-suited for combination with other targeted therapies like PARP inhibitors.[4] This is particularly relevant for cancers with defects in DNA damage repair pathways, such as HGSOC, which are often sensitive to PARP inhibitors.[14]
Combination with Cell Cycle Kinase Inhibitors
Targeting different aspects of cell cycle regulation can lead to synergistic anti-tumor effects. A recent study showed that combining a KIF18A inhibitor with a CDK1 inhibitor resulted in synergistic inhibition of cell proliferation and migration, and induction of apoptosis in cervical and endometrial cancer cells.[11][12] Another study identified a synergistic interaction between KIF18A and PLK1 inhibitors, suggesting this as a promising combination strategy.[15]
Summary of Preclinical Combination Studies
| KIF18A Inhibitor | Combination Agent | Cancer Type | Observed Effect | Reference |
| ZM-412 | MMAE (free and ADC-conjugated) | Multiple cancer cell lines | Synergistic inhibition of proliferation | [13] |
| Representative KIF18A inhibitor | CDK1 inhibitor | Cervical and Endometrial Cancer | Synergistic anti-tumor effects | [11][12] |
| Representative KIF18A inhibitor | PLK1 inhibitor | Human cultured cells | Synergistic reduction in cell proliferation | [15] |
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of a KIF18A inhibitor in combination with other chemotherapy agents.
Experimental Workflow for Combination Studies
Caption: A general workflow for preclinical evaluation of Kif18A inhibitor combination therapies.
Protocol 1: In Vitro Cell Viability Assay for Combination Studies
Objective: To determine the effect of a KIF18A inhibitor in combination with another chemotherapy agent on the viability of cancer cell lines and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell lines of interest (e.g., OVCAR-3 for HGSOC, MDA-MB-231 for TNBC)
-
Complete cell culture medium
-
KIF18A inhibitor (e.g., this compound)
-
Chemotherapy agent (e.g., paclitaxel, carboplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (vehicle control)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of the KIF18A inhibitor and the combination agent in DMSO.
-
Create a dose-response matrix by serially diluting each drug in culture medium to achieve a range of concentrations above and below their respective IC50 values.
-
Remove the medium from the seeded plates and add 100 µL of medium containing the single agents or their combinations. Include wells with vehicle (DMSO) only as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for each single agent.
-
Analyze the combination data using synergy models such as the Bliss independence model or the Highest Single Agent (HSA) model to calculate a synergy score.[16] Software like SynergyFinder can be used for this analysis.
-
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by a KIF18A inhibitor in combination with another chemotherapy agent.
Materials:
-
6-well plates
-
Treated cells from a combination study
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the KIF18A inhibitor, the combination agent, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effects of a KIF18A inhibitor and a combination agent on cell cycle distribution.
Materials:
-
6-well plates
-
Treated cells
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI)/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence intensity).[17]
-
Protocol 4: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a KIF18A inhibitor in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line for implantation (e.g., OVCAR-3) or patient-derived xenograft (PDX) tissue
-
Matrigel (optional)
-
KIF18A inhibitor formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (length x width²)/2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: KIF18A inhibitor alone
-
Group 3: Chemotherapy agent alone
-
Group 4: KIF18A inhibitor + Chemotherapy agent
-
-
-
Drug Administration:
-
Administer the drugs according to a predetermined dosing schedule and route (e.g., oral gavage for the KIF18A inhibitor, intraperitoneal injection for the chemotherapy agent). Dosing should be based on prior pharmacokinetic and tolerability studies.
-
-
Monitoring:
-
Continue to measure tumor volumes and body weights twice weekly throughout the study.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowable size, or after a fixed duration.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for markers of mitotic arrest like phospho-histone H3).
-
Statistically compare the tumor volumes between the different treatment groups to assess the efficacy of the combination therapy.[20]
-
Conclusion
The selective targeting of KIF18A in chromosomally unstable cancer cells presents a promising new strategy in oncology. The exploration of KIF18A inhibitors in combination with standard-of-care chemotherapies and other targeted agents is a critical next step in their clinical development. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute preclinical studies to evaluate the potential of these novel combination therapies. Through rigorous in vitro and in vivo testing, the most effective and synergistic combinations can be identified, paving the way for future clinical trials and improved outcomes for cancer patients.
References
- 1. Structural basis of human kinesin-8 function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KIF18A - Wikipedia [en.wikipedia.org]
- 3. Gene - KIF18A [maayanlab.cloud]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. KIF18A inhibition: the next big player in the search for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. accenttx.com [accenttx.com]
- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. KIF18A and CDK1 as combined therapeutic targets in cervical and endometrial carcinomas: based on bioinformatics analysis and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. KIF18A: a promising anticancer target for combinatorial therapy with PLK1 inhibitors | IRIC - Institute for Research in Immunology and Cancer [iric.ca]
- 16. In Vitro Combination - Kyinno Bio [kyinno.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 19. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Optimizing Kif18A-IN-16 concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Kif18A-IN-16 for cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the mitotic kinesin Kif18A.[1] Kif18A is a motor protein essential for regulating chromosome alignment at the metaphase plate during mitosis.[2] By inhibiting Kif18A, this compound disrupts proper chromosome segregation, leading to prolonged mitotic arrest and subsequent cell death, a process known as apoptosis.[2] This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, especially those with chromosomal instability (CIN).[2][3][4]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line. However, based on published data, the half-maximal inhibitory concentration (IC50) for this compound and similar inhibitors is typically in the low nanomolar range. For instance, Kif18A-IN-1 (a closely related compound) has IC50 values of 5.09 nM in MDA-MB-157, 12.4 nM in OVCAR-8, and 6.11 nM in HCC-1806 cell lines after a 5-day treatment.[1] A good starting point for a dose-response curve would be a range from 1 nM to 1 µM.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in the culture medium is low (ideally below 0.1%, and not exceeding 0.5%) to avoid solvent-induced toxicity.[5][6] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6] A stock solution stored at -80°C should be used within 6 months, while a stock solution at -20°C should be used within 1 month.[1]
Q4: Does this compound have off-target effects?
A4: KIF18A inhibitors are generally highly selective for KIF18A with no known significant off-target effects on other related kinesins.[7] However, as with any small molecule inhibitor, it is good practice to confirm that the observed phenotype is due to on-target effects. This can be done by using a structurally different inhibitor targeting the same protein or by using a negative control analog if available.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death, even at low concentrations. | - Inhibitor concentration is too high for the specific cell line.- Prolonged exposure to the inhibitor.- Solvent toxicity. | - Perform a thorough dose-response curve to identify the optimal non-toxic concentration.[6]- Reduce the incubation time.[6]- Ensure the final DMSO concentration is below 0.1%. Include a vehicle-only control in your experiment.[5][6] |
| No observable effect on cell viability or proliferation. | - Inhibitor concentration is too low.- The cell line is not dependent on KIF18A for proliferation.[3]- Inhibitor is not active. | - Increase the inhibitor concentration based on dose-response experiments.[6]- Confirm that your cell line exhibits chromosomal instability, as these are more sensitive to KIF18A inhibition.[4]- Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution.[6] |
| Compound precipitates out of solution when diluted in media. | - Poor aqueous solubility. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range (<0.5%).[5]- If precipitation persists, consider using a different formulation or a more soluble analog if available.[8] |
| Inconsistent results between experiments. | - Variation in cell density at the time of treatment.- Inconsistent inhibitor concentration.- Cell line heterogeneity. | - Ensure consistent cell seeding density and confluency at the start of each experiment.- Prepare fresh dilutions of the inhibitor from the stock solution for each experiment.[6]- Use a cell line from a reliable source and minimize passage number. |
Data Presentation
Table 1: Reported IC50 Values for KIF18A Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Treatment Duration |
| MDA-MB-157 | Triple-Negative Breast Cancer | Kif18A-IN-1 | 5.09 | 5 days[1] |
| OVCAR-8 | Ovarian Cancer | Kif18A-IN-1 | 12.4 | 5 days[1] |
| HCC-1806 | Triple-Negative Breast Cancer | Kif18A-IN-1 | 6.11 | 5 days[1] |
| HeLa | Cervical Cancer | Kif18A-IN-1 | 20.9 | 5 days[1] |
| OVCAR-3 | Ovarian Cancer | Kif18A-IN-1 | 10.3 | 5 days[1] |
| JIMT-1 | Breast Cancer | KIF18A-IN-6 | 4.0 | 7 days[9] |
| HCC-15 | Breast Cancer | KIF18A-IN-6 | 5.1 | 7 days[9] |
| NIH-OVCAR3 | Ovarian Cancer | KIF18A-IN-6 | 5.1 | 7 days[9] |
| JIMT-1 | Breast Cancer | KIF18A-IN-7 | 7.8 | 7 days[10] |
| NIH-OVCAR3 | Ovarian Cancer | KIF18A-IN-7 | 9.7 | 7 days[10] |
| HCC-15 | Breast Cancer | KIF18A-IN-7 | 11 | 7 days[10] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general method for determining the IC50 of this compound in an adherent cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and an untreated control (medium only).
-
Cell Treatment: Remove the existing medium from the cells and replace it with 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: KIF18A signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. KIF18A-IN-7 | Microtubule(Tubulin) | 2914878-00-3 | Invivochem [invivochem.com]
Technical Support Center: Troubleshooting Kif18A-IN-16 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting resistance to Kif18A-IN-16, a targeted inhibitor of the mitotic kinesin Kif18A. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the kinesin-like protein Kif18A. Kif18A plays a critical role in regulating chromosome alignment at the metaphase plate during mitosis.[1] By inhibiting Kif18A, this compound disrupts proper chromosome segregation, leading to a prolonged mitotic arrest. This sustained arrest activates the spindle assembly checkpoint (SAC), which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[1] This targeted approach is particularly effective in cancer cells exhibiting chromosomal instability (CIN).[2][3]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
Resistance to Kif18A inhibitors like this compound can arise from several molecular alterations. Based on studies of inhibitors targeting the mitotic machinery, potential mechanisms include:
-
Alterations in the Spindle Assembly Checkpoint (SAC): The SAC is a crucial signaling pathway that Kif18A inhibitors leverage to induce cell death.[1] Mutations or altered expression of SAC components (e.g., MAD2) could potentially weaken the checkpoint, allowing cells to exit mitosis prematurely despite chromosomal misalignment, thus evading apoptosis.[4]
-
Changes in the Anaphase-Promoting Complex/Cyclosome (APC/C): The APC/C is a key regulator of mitotic progression. Weakened APC/C activity can create a resistance mechanism to SAC-targeting drugs by slowing the degradation of key mitotic proteins, providing more time for chromosome alignment even in the presence of the inhibitor.[4]
-
Upregulation of Drug Efflux Pumps: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing the intracellular concentration of this compound.
-
Mutations in the Kif18A Gene: While less common for non-covalent inhibitors, mutations in the KIF18A gene could potentially alter the drug-binding site, reducing the efficacy of this compound.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways that inhibit apoptosis, such as the PI3K/Akt/mTOR pathway, can counteract the pro-apoptotic signals induced by this compound.[5]
Q3: How can I experimentally confirm if my resistant cell line has alterations in the Spindle Assembly Checkpoint?
To investigate the status of the SAC in your resistant cell line, you can perform the following experiments:
-
Western Blot Analysis: Compare the protein levels of key SAC components (e.g., MAD2, BUB1, BUBR1) between your sensitive and resistant cell lines. A significant decrease in the expression of these proteins in the resistant line could indicate a weakened checkpoint.
-
Immunofluorescence Microscopy: Analyze the localization of SAC proteins at the kinetochores of mitotic cells. In sensitive cells treated with this compound, you would expect to see a robust recruitment of SAC proteins to unaligned chromosomes. A diminished or absent signal in resistant cells would suggest a compromised SAC.
-
Live-Cell Imaging: Monitor the duration of mitosis in sensitive versus resistant cells treated with this compound. Sensitive cells should exhibit a prolonged mitotic arrest, while resistant cells may progress through mitosis more rapidly, often with visible chromosome mis-segregation.
Q4: What is the expected phenotypic difference between sensitive and resistant cells when treated with this compound?
Upon treatment with this compound, you can expect to observe the following differences:
| Feature | Sensitive Cancer Cells | Resistant Cancer Cells |
| Cell Viability (IC50) | Low IC50 value | High IC50 value |
| Mitotic Index | Significant increase in the percentage of cells in mitosis | Little to no change in mitotic index |
| Spindle Morphology | Increased incidence of multipolar spindles and chromosome congression defects[2][3][6] | Bipolar spindles with relatively normal chromosome alignment |
| Apoptosis | Increased markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) | Low levels of apoptotic markers |
| Colony Formation | Significant reduction in colony-forming ability | Retained ability to form colonies |
Troubleshooting Guides
Problem 1: High IC50 value for this compound in a previously sensitive cell line.
This is a primary indicator of acquired resistance.
-
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for high IC50.
Problem 2: No significant increase in mitotic arrest after this compound treatment.
This suggests that the cells are bypassing the mitotic block induced by the inhibitor.
-
Signaling Pathway to Investigate:
Caption: this compound mechanism and resistance pathway.
Experimental Protocols
1. Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]
-
2. Western Blot for Kif18A and Downstream Markers
This protocol is for assessing the protein levels of Kif18A and markers of apoptosis.
-
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Kif18A, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat sensitive and resistant cells with this compound at the respective IC50 concentrations for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[8]
-
3. Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of mitotic spindle morphology.
-
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells grown on coverslips with this compound for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking solution for 30 minutes.
-
Incubate with primary antibodies for 1 hour at room temperature.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides with antifade mounting medium.
-
Image the cells using a fluorescence microscope to assess spindle morphology and chromosome alignment.[1][9]
-
Data Summary
The following table provides a hypothetical example of quantitative data that could be generated when comparing this compound sensitive and resistant cell lines.
| Cell Line | This compound IC50 (µM) | % Mitotic Cells (24h post-treatment) | % Multipolar Spindles (24h post-treatment) | Cleaved PARP level (relative to control) |
| Sensitive (Parental) | 0.5 | 45% | 30% | 5.2 |
| Resistant (Derived) | 8.2 | 12% | 5% | 1.3 |
Disclaimer: The information provided in this technical support center is for research purposes only. The troubleshooting guides and protocols are intended as a starting point and may require optimization for specific experimental conditions and cell lines.
References
- 1. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 3. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections | Springer Nature Experiments [experiments.springernature.com]
- 6. MS-KIF18A, new kinesin; structure and cellular expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Integrated Profiling Delineated KIF18A as a Significant Biomarker Associated with Both Prognostic Outcomes and Immune Response in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
How to mitigate Kif18A-IN-16 cytotoxicity in normal cells
Disclaimer: The compound "Kif18A-IN-16" is used here as a representative name for a potent and selective Kif18A inhibitor. The information provided is based on published data for various research-grade Kif18A inhibitors and general principles of mitigating cytotoxicity for antimitotic agents.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Kif18A inhibitors?
Kinesin family member 18A (Kif18A) is a motor protein essential for regulating chromosome alignment during cell division (mitosis).[1][2] Specifically, it controls the movement of chromosomes to ensure they are correctly positioned at the metaphase plate before the cell divides.[2] Kif18A inhibitors block the ATPase activity of this protein, which prevents its movement along microtubules.[3] This disruption leads to improper chromosome segregation, prolonged mitotic arrest, and ultimately, programmed cell death (apoptosis), particularly in rapidly dividing cells.[2][3][4]
Q2: Why do Kif18A inhibitors show cytotoxicity in normal cells?
Kif18A inhibitors target the process of mitosis. While cancer cells are characterized by uncontrolled and rapid division, many normal tissues also have populations of proliferating cells (e.g., bone marrow, intestinal epithelium, hair follicles). These normal dividing cells can also be affected by mitotic inhibitors, leading to off-target cytotoxicity. However, a key therapeutic advantage of targeting Kif18A is that it appears to be largely dispensable for normal somatic cell division, and its inhibition has minimal detrimental effects on cells like human bone marrow cells in culture.[5][6][7] The primary therapeutic window comes from the observation that cancer cells with high chromosomal instability (CIN) are exceptionally dependent on Kif18A for a successful mitosis, much more so than normal cells.[4][5][8][9][10]
Q3: What is Chromosomal Instability (CIN) and why does it confer sensitivity to Kif18A inhibition?
Chromosomal Instability (CIN) is a hallmark of many aggressive cancers where cells persistently mis-segregate whole chromosomes during mitosis.[5][6] These CIN-positive cells have a chaotic internal state and are under high mitotic stress. They become critically dependent on proteins like Kif18A to manage their unstable chromosomes and complete cell division.[8][11] Normal cells, which are chromosomally stable, do not have this dependency.[3] Therefore, inhibiting Kif18A selectively kills CIN-positive cancer cells while largely sparing normal, healthy cells, providing a rational therapeutic strategy.[5][6][9]
Q4: What are the expected differences in cytotoxicity between chromosomally unstable cancer cells and normal cells?
The cytotoxicity of Kif18A inhibitors is significantly higher in cancer cells with high CIN compared to normal, chromosomally stable cells. This differential sensitivity is the basis of the inhibitor's therapeutic window. For example, studies with potent Kif18A inhibitors show robust anti-proliferative activity in CIN-positive ovarian and breast cancer cell lines at nanomolar concentrations, while having minimal impact on the growth of normal human bone marrow cells at similar concentrations.[5][6][7]
Data Summary: Comparative Potency of Kif18A Inhibitors
The following table summarizes the anti-proliferative activity (IC50) of a representative Kif18A inhibitor (ATX020) in various cancer cell lines, highlighting the sensitivity of highly aneuploid/CIN+ cells.
| Cell Line | Cancer Type | Aneuploidy/CIN Status | Anti-proliferative IC50 (nM) | Reference |
| OVCAR-3 | Ovarian Cancer | High | 53.3 | [8] |
| OVCAR-8 | Ovarian Cancer | High | 534 | [8] |
| A2780 | Ovarian Cancer | Low | >10,000 | [4] |
Section 2: Troubleshooting Guides
This section addresses specific issues researchers may encounter when observing higher-than-expected cytotoxicity in normal cell lines.
Issue 1: High Cytotoxicity Observed in a Normal, Proliferating Cell Line (e.g., fibroblasts, epithelial cells)
Possible Cause 1: Cell Line is More Proliferative Than Anticipated. Even "normal" cell lines in culture can have high proliferation rates, making them more susceptible to antimitotic agents than quiescent cells in the body.
-
Troubleshooting Action:
-
Reduce Proliferation Rate: Culture normal cells to confluence to induce contact inhibition or reduce serum concentration in the media for 24-48 hours before adding the inhibitor. This will synchronize a larger fraction of cells in the G0/G1 phase, making them less susceptible to a mitosis-specific drug.
-
Use a Protective Agent: Pre-treat normal cells with a cell cycle inhibitor that reversibly arrests them in G1 phase, such as a CDK4/6 inhibitor (e.g., Palbociclib, Trilaciclib).[12][13][14] This "cyclotherapy" approach protects normal cells from the lethal effects of mitotic inhibitors.[12][13] Cancer cells that lack a functional p53 or Rb pathway will not arrest in G1 and will proceed to mitosis, where they are killed by the Kif18A inhibitor.[13]
-
Possible Cause 2: Off-Target Effects. While research-grade Kif18A inhibitors are often highly selective, at higher concentrations, off-target kinase inhibition could contribute to cytotoxicity.
-
Troubleshooting Action:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration that kills your target cancer cells. Use this concentration as the upper limit for experiments involving normal cells.
-
Profile Against Other Kinesins: If possible, test the compound against other key mitotic kinesins (e.g., Eg5, CENP-E) to confirm its selectivity. Potent Kif18A inhibitors typically show >100-fold selectivity against other kinesins.[8]
-
Issue 2: How to Experimentally Validate a Cytotoxicity Mitigation Strategy
Goal: To demonstrate that a protective agent (e.g., a CDK4/6 inhibitor) can selectively spare normal cells from this compound-induced death without protecting cancer cells.
-
Recommended Approach: A co-culture experiment using fluorescently labeled cell lines. This allows for the simultaneous measurement of viability in both normal and cancer cell populations within the same well.[15]
Section 3: Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay (Single Cell Line)
This protocol is for determining the IC50 value of this compound in a single cell line using a commercially available viability reagent like CellTiter-Glo® or MTS.
Materials:
-
Cell line of interest (e.g., OVCAR-3 cancer cells or hTERT-RPE1 normal cells)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom, tissue culture-treated plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader (Luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of media.
-
Incubate overnight (37°C, 5% CO2) to allow cells to attach.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.
-
Include "vehicle only" (e.g., 0.1% DMSO) and "no cells" (media only) controls.
-
Remove media from the cells and add 100 µL of the compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell cycle (typically 72 hours).
-
-
Viability Measurement (Example with CellTiter-Glo®):
-
Equilibrate the plate and the reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background (media only wells).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability versus the log of the inhibitor concentration and fit a four-parameter dose-response curve to calculate the IC50 value.
-
Protocol 2: Cyclotherapy Protection Assay
This protocol tests the ability of a CDK4/6 inhibitor to protect normal cells from this compound.
Procedure:
-
Cell Seeding: Seed both a normal cell line (e.g., hTERT-RPE1) and a p53/Rb-deficient cancer cell line (e.g., HCC1806) in separate 96-well plates as described in Protocol 1.
-
Protective Agent Pre-treatment:
-
After overnight attachment, treat half of the plates with a fixed, non-toxic concentration of a CDK4/6 inhibitor (e.g., 100 nM Palbociclib). Treat the other half with vehicle.
-
Incubate for 24 hours. This allows the normal cells to arrest in G1.
-
-
This compound Addition:
-
Add a serial dilution of this compound to all plates (both those with and without the protective agent).
-
-
Incubation and Readout:
-
Incubate for an additional 72 hours.
-
Measure viability using a standard assay as described in Protocol 1.
-
-
Data Analysis:
-
Calculate and compare the IC50 values for this compound in the presence and absence of the CDK4/6 inhibitor for both the normal and cancer cell lines.
-
Expected Outcome: A significant rightward shift (increase) in the IC50 value for the normal cell line, indicating protection, with minimal to no shift for the cancer cell line.
-
Section 4: Signaling & Logic Diagrams
Kif18A Inhibitor Mechanism of Action
Troubleshooting Logic for Unexpected Cytotoxicity
References
- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 9. kuickresearch.com [kuickresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. From Toxicity to Selectivity: Coculture of the Fluorescent Tumor and Non-Tumor Lung Cells and High-Throughput Screening of Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Kif18A-IN-16 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kif18A-IN-16 and other Kif18A inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a fused ring inhibitor of the mitotic kinesin Kif18A.[1] Its mechanism of action, like other Kif18A inhibitors, is to interfere with the regulation of microtubule dynamics during metaphase. This inhibition prevents the proper alignment of chromosomes at the metaphase plate, leading to a prolonged mitotic arrest.[2] This sustained arrest activates the spindle assembly checkpoint, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cells, particularly those with chromosomal instability (CIN).[2]
Q2: In which cancer types is this compound expected to be most effective?
Kif18A inhibitors show heightened efficacy in cancer cells exhibiting chromosomal instability (CIN), a common feature of aggressive tumors.[3][4] Sensitivity to Kif18A inhibition is particularly enriched in cancers with TP53 mutations, such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[3][5] this compound itself is suggested for oncology studies in colon, breast, and lung cancer.[1]
Q3: What are the expected phenotypic effects of this compound treatment on sensitive cancer cells?
Treatment of sensitive cancer cells with a Kif18A inhibitor is expected to result in:
-
Mitotic Arrest: Cells accumulate in mitosis, which can be quantified by an increased mitotic index, often measured by staining for phospho-histone H3 (pHH3), a marker for mitotic cells.[6]
-
Chromosome Misalignment: Inhibition of Kif18A's function leads to improper chromosome congression at the metaphase plate.
-
Spindle Abnormalities: Treated cells may exhibit elongated or multipolar spindles.[4]
-
Reduced Cell Viability and Proliferation: Due to mitotic arrest and subsequent apoptosis, a dose-dependent decrease in cell proliferation and viability is expected.[7]
-
Induction of Apoptosis: Prolonged mitotic arrest leads to programmed cell death.
Q4: How should I prepare and store this compound?
As a small molecule inhibitor, this compound is likely provided as a solid.
-
Stock Solution: Prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] Protect from light.[8]
-
Working Dilution: For cell-based assays, dilute the stock solution into your culture medium immediately before use. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Guide 1: Inconsistent or No Compound Activity in Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Solution |
| No or weak effect on cell viability/proliferation at expected concentrations. | Compound Insolubility: The inhibitor may have precipitated out of the aqueous culture medium. | - Visually inspect the medium for any precipitate after adding the compound.- Prepare a fresh dilution from the stock solution.- Consider optimizing the final solvent concentration, ensuring it remains non-toxic to the cells. |
| Compound Degradation: The inhibitor may have degraded due to improper storage or handling. | - Prepare fresh stock solutions.- Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[8]- Protect stock solutions from light.[8] | |
| Cell Line Insensitivity: The chosen cell line may not be dependent on Kif18A for proliferation (i.e., low chromosomal instability). | - Use a positive control cell line known to be sensitive to Kif18A inhibition (e.g., OVCAR-3, MDA-MB-157).- Verify the chromosomal instability status of your cell line if possible. | |
| Incorrect Dosing: Calculation errors or inaccurate pipetting. | - Double-check all calculations for dilutions.- Calibrate pipettes regularly. | |
| High variability between replicate wells. | Uneven Cell Seeding: Inconsistent number of cells plated per well. | - Ensure thorough mixing of the cell suspension before plating.- Use a multichannel pipette for seeding to improve consistency. |
| Edge Effects: Wells on the perimeter of the plate may behave differently due to evaporation. | - Avoid using the outer wells of the plate for experimental conditions.- Fill the outer wells with sterile PBS or medium to maintain humidity. | |
| Compound Precipitation: Inconsistent precipitation of the inhibitor across the plate. | - Ensure the compound is fully dissolved in the medium before adding to the cells. Vortex the diluted compound solution gently before dispensing. |
Guide 2: Issues with Immunofluorescence Staining for Mitotic Phenotypes
| Observed Problem | Potential Cause | Recommended Solution |
| Weak or no staining for mitotic markers (e.g., phospho-Histone H3, α-tubulin). | Insufficient Antibody Concentration: The primary or secondary antibody dilution is too high. | - Optimize the antibody concentration by performing a titration. |
| Incompatible Antibodies: The secondary antibody does not recognize the primary antibody's host species. | - Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[9] | |
| Poor Fixation/Permeabilization: The antigen is masked or not accessible to the antibody. | - Optimize fixation and permeabilization times and reagents. For phospho-specific antibodies, using a formaldehyde-based fixative can help inhibit phosphatases.[10] | |
| Fluorophore Bleaching: Excessive exposure to light. | - Minimize light exposure during staining and imaging.[10]- Use an anti-fade mounting medium.[10] | |
| High background or non-specific staining. | Antibody Concentration Too High: Excessive primary or secondary antibody. | - Reduce the antibody concentration.[9] |
| Inadequate Blocking: Non-specific binding sites are not sufficiently blocked. | - Increase the blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody host species). | |
| Insufficient Washing: Unbound antibodies are not adequately washed away. | - Increase the number and duration of wash steps.[11] | |
| Autofluorescence: The cells or medium components are naturally fluorescent. | - Include an unstained control to assess autofluorescence.- Use a different fixative, as some can induce autofluorescence. |
Quantitative Data Summary
While specific quantitative data for this compound is not widely published, the following tables summarize reported potencies for other well-characterized Kif18A inhibitors. This data can serve as a reference for expected efficacy ranges.
Table 1: In Vitro Biochemical Potency of Kif18A Inhibitors
| Compound | Assay Type | IC50 (nM) | Reference |
| AM-1882 | KIF18A MT-ATPase | < 1 | [12] |
| AM-5308 | KIF18A MT-ATPase | 2 | [12] |
| KIF18A-IN-6 | KIF18A MT-ATPase | 16 | [13] |
Table 2: In Vitro Cellular Antiproliferative Activity of Kif18A Inhibitors
| Compound | Cell Line | Assay Duration | IC50 (nM) | Reference |
| AM-9022 | Mean of sensitive cell lines | 96 hours | 45 | [14] |
| KIF18A-IN-1 | MDA-MB-157 | 5 days | 5.09 | [15] |
| KIF18A-IN-1 | OVCAR-8 | 5 days | 12.4 | [15] |
| KIF18A-IN-1 | OVCAR-3 | 5 days | 10.3 | [15] |
| KIF18A-IN-6 | JIMT-1 | 7 days | 4.0 | [13] |
| KIF18A-IN-6 | NIH-OVCAR3 | 7 days | 5.1 | [13] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay
This protocol describes a general method for assessing the effect of this compound on cancer cell proliferation using a tetrazolium-based reagent (e.g., MTT, MTS) or a luminescent ATP-based assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Include a DMSO-only vehicle control.
-
Treatment: Remove the overnight culture medium and add the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 72-120 hours).
-
Assay:
-
For MTT/MTS assays: Add the reagent to each well and incubate for 1-4 hours at 37°C. Then, add a solubilization solution (for MTT) and read the absorbance on a plate reader.[16]
-
For ATP-based assays (e.g., CellTiter-Glo®): Equilibrate the plate to room temperature, add the reagent in an equal volume to the medium, mix, and read the luminescence.[16]
-
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry
This protocol uses flow cytometry to quantify the percentage of cells in mitosis by staining for phospho-histone H3 (Ser10).
-
Cell Treatment: Culture cells with this compound or a vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C.
-
Permeabilization: Rehydrate the cells in PBS, then permeabilize with a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100 in PBS).[6]
-
Antibody Staining: Incubate the permeabilized cells with a fluorophore-conjugated anti-phospho-histone H3 (Ser10) antibody.
-
DNA Staining: Resuspend the cells in a solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The phospho-histone H3 positive population represents cells in mitosis.
-
Data Analysis: Quantify the percentage of pHH3-positive cells in the treated versus control samples.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for a cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. FACS-Based Detection of Phosphorylated Histone H3 for the Quantitation of Mitotic Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Impact of serum concentration on Kif18A-IN-16 activity
Welcome to the technical support center for Kif18A-IN-16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues that may be encountered during experiments, with a specific focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as Compound 15, is a fused ring inhibitor of the kinesin family member 18A (KIF18A).[1][2][3] KIF18A is a plus-end directed motor protein that plays a crucial role in regulating chromosome alignment and spindle microtubule dynamics during mitosis.[4][5] By inhibiting the ATPase activity of KIF18A, this compound disrupts proper chromosome segregation, leading to mitotic arrest and subsequent cell death, particularly in cancer cells with chromosomal instability (CIN).[6][7] This makes it a promising candidate for oncology research in cancers such as colon, breast, and lung cancer.[1][2]
Q2: How does serum concentration in cell culture media affect the activity of this compound?
The concentration of serum, most commonly Fetal Bovine Serum (FBS), in cell culture media can significantly impact the apparent activity of small molecule inhibitors like this compound. Serum contains abundant proteins, such as albumin, which can bind to small molecules. This protein binding reduces the concentration of the free, unbound inhibitor that is available to engage with its target, KIF18A. Consequently, a higher total concentration of the inhibitor is required to achieve the same biological effect in the presence of serum, leading to an increase in the observed half-maximal inhibitory concentration (IC50). This phenomenon is known as an "IC50 shift".[8][9]
Q3: I am observing a decrease in the potency of this compound in my cell-based assays compared to biochemical assays. Is this expected?
Yes, it is common to observe a rightward shift in the IC50 value (lower potency) when moving from a biochemical (e.g., purified enzyme) assay to a cell-based assay. Several factors contribute to this discrepancy:
-
Serum Protein Binding: As discussed in Q2, serum proteins in the cell culture medium can sequester the inhibitor, reducing its effective concentration.
-
Cellular Environment: The complex intracellular environment, including the high concentration of ATP which can compete with ATP-competitive inhibitors, can influence inhibitor binding and efficacy.
-
Cell Permeability: The ability of the compound to cross the cell membrane and reach its intracellular target can also affect its apparent potency.
-
Off-Target Effects and Cellular Metabolism: In a cellular context, the compound may be metabolized or engage with other targets, which can influence the observed phenotype.
Q4: What is a typical IC50 value for a KIF18A inhibitor, and how much of a shift can I expect with serum?
The IC50 values for KIF18A inhibitors can vary depending on the specific compound and the assay conditions. For instance, another KIF18A inhibitor, Kif18A-IN-6, has a reported IC50 of 0.016 µM in a microtubule-dependent ATPase assay and IC50s in the low nanomolar range in cell viability assays.[10] The magnitude of the IC50 shift due to serum protein binding is dependent on the inhibitor's affinity for these proteins. It is not uncommon to see a 5- to 25-fold or even higher shift in the IC50 value in the presence of physiological concentrations of serum albumin.[11]
Troubleshooting Guide
Issue 1: High variability in IC50 values for this compound between experiments.
High variability can compromise the reliability of your results. Consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Serum Concentration | Ensure that the same type and concentration of serum (e.g., 10% FBS) is used across all experiments. Variations in serum lots can also contribute to variability. If possible, use a single lot of serum for a series of related experiments. |
| Compound Solubility and Stability | Visually inspect for any precipitation of this compound in your stock solution or assay medium. Ensure the compound is fully dissolved in DMSO before preparing dilutions. Prepare fresh dilutions for each experiment as the compound may not be stable in aqueous media for extended periods. |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. Use a master mix of reagents where possible to minimize well-to-well variability. |
| Cell Health and Density | Ensure that cells are healthy, within a low passage number, and seeded at a consistent density for each experiment. Over-confluent or stressed cells can respond differently to inhibitors. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to add the inhibitor and stop the assay to ensure consistent treatment times across all wells. |
Issue 2: this compound activity is significantly lower than expected in my cell-based assay.
If the inhibitor appears less potent than anticipated, the following factors could be at play:
| Potential Cause | Troubleshooting Steps |
| High Serum Concentration | As detailed in the FAQs, serum proteins bind to the inhibitor, reducing its free concentration. Solution: Conduct a dose-response experiment with varying serum concentrations (e.g., 0.5%, 2%, 5%, 10% FBS) to quantify the impact of serum on the IC50 value. For mechanistic studies, consider using a lower serum concentration if your cells can tolerate it for the duration of the experiment. |
| High Cell Seeding Density | A higher number of cells can lead to a greater metabolism of the compound or a higher target concentration, requiring more inhibitor to achieve the desired effect. Solution: Optimize the cell seeding density for your assay. |
| Incorrect Assay Endpoint | The chosen assay endpoint may not be optimal for detecting the effects of KIF18A inhibition. Solution: KIF18A inhibition is expected to induce mitotic arrest. Consider using endpoints that measure this, such as quantifying the mitotic index (e.g., by staining for phospho-histone H3) or assessing cell cycle distribution by flow cytometry. |
| Compound Degradation | The inhibitor may be unstable in the cell culture medium over long incubation periods. Solution: Perform a time-course experiment to determine the optimal treatment duration. For longer experiments, consider replenishing the medium with fresh inhibitor. |
Data Presentation
The impact of serum on inhibitor potency can be quantified by performing an IC50 shift assay. Below is a table with hypothetical data illustrating the expected trend for a KIF18A inhibitor.
Table 1: Hypothetical Impact of Human Serum Albumin (HSA) on this compound IC50
| HSA Concentration (% w/v) | Apparent IC50 (nM) | Fold Shift in IC50 |
| 0% (No HSA) | 15 | 1.0 |
| 1% | 75 | 5.0 |
| 2% | 180 | 12.0 |
| 4% (Physiological Conc.) | 360 | 24.0 |
Note: This data is illustrative. The actual IC50 and fold shift will be specific to this compound and the experimental conditions.
Experimental Protocols
Protocol: IC50 Shift Assay to Determine the Impact of Serum Protein Binding
This protocol provides a framework for quantifying the effect of a serum protein, such as Human Serum Albumin (HSA), on the IC50 of this compound in a cell-based assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line sensitive to KIF18A inhibition (e.g., OVCAR-3, MDA-MB-157)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA)
-
Assay plates (e.g., 96-well, clear bottom, black walls for fluorescence)
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in their standard growth medium containing 10% FBS.
-
Allow cells to adhere and grow for 24 hours.
-
-
Preparation of Inhibitor and Serum/HSA Solutions:
-
Prepare a serial dilution of this compound in serum-free medium at 2x the final desired concentrations.
-
Prepare different batches of medium containing various concentrations of HSA or FBS (e.g., 0%, 2%, 4%, 8% HSA or 0%, 5%, 10%, 20% FBS) at 2x the final concentration.
-
-
Treatment:
-
Carefully remove the existing medium from the cells.
-
Add 50 µL of the 2x serum/HSA medium to the appropriate wells.
-
Immediately add 50 µL of the 2x this compound serial dilutions to the corresponding wells. This will result in a 1x final concentration of both the inhibitor and the serum/HSA. Include vehicle control (DMSO) wells for each serum/HSA concentration.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Detection:
-
Measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each serum/HSA concentration.
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value for each serum/HSA concentration.
-
Calculate the "fold shift" in IC50 by dividing the IC50 in the presence of serum/HSA by the IC50 in the absence of serum/HSA.[11]
-
Visualizations
Caption: KIF18A's role in mitosis and its inhibition by this compound.
Caption: Experimental workflow for an IC50 shift assay.
Caption: A logical approach to troubleshooting low inhibitor potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | KIF18A抑制剂 | MCE [medchemexpress.cn]
- 4. KIF18A - Wikipedia [en.wikipedia.org]
- 5. genecards.org [genecards.org]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Long-term storage conditions for Kif18A-IN-16
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and handling of Kif18A-IN-16.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term stability, the solid form of this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.[1][2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for reconstituting this compound and other small molecule inhibitors.[1] Ensure you are using a fresh, anhydrous grade of DMSO to prevent degradation of the compound.
Q3: How should I store this compound stock solutions?
A3: Once reconstituted, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, these aliquots should be kept at -80°C, where they are typically stable for up to 6 months.[1][3][4] For shorter-term storage, -20°C is acceptable for up to one month.[1][3][4]
Q4: Can I store this compound in an aqueous solution?
A4: It is generally not recommended to store small molecule inhibitors in aqueous solutions for long periods as they may be prone to degradation. Prepare fresh dilutions in your aqueous buffer from the DMSO stock solution for your experiments on the day of use.
Q5: The product was shipped at room temperature, but the vial says to store at -20°C. Is it still viable?
A5: Yes. Small molecule inhibitors like this compound are often stable at ambient temperatures for the duration of shipping.[1] Upon receipt, you should follow the long-term storage instructions indicated on the product datasheet, which is typically -20°C for the solid compound.[1]
Storage Conditions Summary
| Form | Storage Temperature | Duration | Reference |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | [1][2] |
| Solid (Lyophilized Powder) | 4°C | Up to 2 years | [1][2] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | [1][3][4] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [1][3][4] |
Troubleshooting Guide
Issue: Precipitate observed in the stock solution after thawing.
-
Cause: The inhibitor may have come out of solution during the freezing process. This can also occur if the stock solution was not thoroughly mixed initially.
-
Solution: Before use, warm the vial to room temperature and vortex thoroughly to ensure the inhibitor is fully redissolved. Gentle sonication can also be used to aid solubilization.
Issue: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
-
Cause: The inhibitor has low solubility in aqueous solutions and is precipitating out.
-
Solution:
-
Lower the final concentration: The concentration of the inhibitor in the aqueous buffer may be too high. Try using a lower final concentration.
-
Optimize DMSO concentration: While the final DMSO concentration in cell culture should be kept low (typically <0.5%), a slightly higher concentration may be needed to maintain solubility.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Serial dilutions: Perform initial serial dilutions in DMSO before the final dilution into the aqueous buffer.
-
Issue: Reduced or no activity of the inhibitor in my experiment.
-
Cause 1: Improper Storage: The inhibitor may have degraded due to improper storage conditions, such as prolonged storage at room temperature or multiple freeze-thaw cycles of the stock solution.
-
Solution 1: Use a fresh aliquot of the stock solution that has been stored correctly at -80°C. If you suspect the entire stock is compromised, reconstitute a fresh vial of the solid compound.
-
Cause 2: Incomplete Solubilization: The inhibitor may not have been fully dissolved when the stock solution was prepared or after thawing.
-
Solution 2: Ensure the stock solution is completely clear and free of any precipitate before making further dilutions. Vortexing or gentle sonication can help.
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
-
Pre-Reconstitution: Before opening the vial, centrifuge it briefly to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Visual Guides
Caption: Recommended workflow for reconstituting and storing this compound.
Caption: A logical guide for troubleshooting precipitation of this compound.
References
Validation & Comparative
Cross-reactivity of Kif18A-IN-16 with other kinesin motors
A detailed guide for researchers on the cross-reactivity of Kif18A inhibitors with other kinesin motors, featuring supporting experimental data and protocols.
This guide provides a comparative analysis of the selectivity of Kif18A inhibitors, a class of molecules with therapeutic potential in chromosomally unstable cancers. While specific data for a compound designated "Kif18A-IN-16" is not publicly available, this guide utilizes data from extensively characterized, potent, and selective Kif18A inhibitors to provide a representative comparison of their cross-reactivity profiles against a panel of other human kinesin motors.
Executive Summary
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein crucial for the precise alignment of chromosomes during mitosis.[1] Its inhibition in cancer cells with chromosomal instability (CIN) leads to mitotic catastrophe and cell death, making it an attractive therapeutic target.[2][3] The therapeutic window of KIF18A inhibitors depends on their high selectivity for KIF18A over other kinesin motors, which are essential for various cellular processes, including intracellular transport and cell division.[2] This guide presents selectivity data for several well-characterized KIF18A inhibitors, demonstrating their generally high specificity with some minor off-target activities noted.
Kinesin Inhibitor Selectivity Data
The following tables summarize the inhibitory activity of various small molecule KIF18A inhibitors against a panel of human kinesin motor proteins. The data is primarily derived from microtubule-stimulated ATPase assays, which measure the enzymatic activity of the kinesin motor domain. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (nM) of AM-series KIF18A Inhibitors Against a Panel of Kinesin Motors
| Kinesin Motor | AM-1882 | AM-9022 | AM-5308 |
| KIF18A | 230 | 47 | 47 |
| KIF18B | >10,000 | >10,000 | >10,000 |
| KIF19A | 2,300 | 480 | 360 |
| Eg5 (KIF11) | >10,000 | >10,000 | >10,000 |
| CENP-E (KIF10) | >10,000 | >10,000 | >10,000 |
| KIFC1 | >10,000 | >10,000 | >10,000 |
Data sourced from Payton, M. et al. (2023). Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers.[4]
Table 2: Percent Inhibition of Kinesin Motor Activity by 1 µM of AM-series KIF18A Inhibitors
| Kinesin Motor | AM-1882 (% Inhibition) | AM-9022 (% Inhibition) | AM-5308 (% Inhibition) |
| hCENP-E | 1 | 0 | 2 |
| hEG5 | -3 | -1 | 0 |
| hKIFC3 | 1 | 2 | 3 |
| hKIF3C | 0 | 1 | 1 |
| human chromokinesin | 4 | 5 | 6 |
| hMCAK | -1 | 0 | 1 |
| hMKLP1 | 2 | 3 | 4 |
| hMKLP2 | -2 | -1 | 0 |
Data sourced from Payton, M. et al. (2023). Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers.[4]
Experimental Protocols
The cross-reactivity of KIF18A inhibitors is typically assessed using a microtubule-stimulated ATPase activity assay. This biochemical assay quantifies the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules, which is a direct measure of the motor's enzymatic activity.
Microtubule-Stimulated Kinesin ATPase Assay Protocol
1. Reagents and Materials:
-
Purified recombinant human kinesin motor domains (KIF18A and other kinesins for cross-reactivity testing)
-
Paclitaxel-stabilized microtubules (polymerized from purified tubulin)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 80 mM PIPES pH 6.8, 50 mM NaCl, 5 mM MgCl2, 1 mM EGTA)
-
ATP regeneration system (e.g., phosphoenolpyruvate, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase) and NADH for coupled enzyme assays, or an ADP detection reagent (e.g., ADP-Glo™)
-
Test compounds (KIF18A inhibitors) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of measuring absorbance or luminescence
2. Assay Procedure (ADP-Glo™ Luminescence-Based Assay):
-
Prepare a reaction mixture containing the assay buffer, paclitaxel-stabilized microtubules, and the specific kinesin motor protein being tested.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.
-
Stop the enzymatic reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced, and thus to the kinesin's ATPase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve.
Visualizations
Caption: Workflow for assessing kinesin inhibitor selectivity using an ATPase assay.
Caption: Mechanism of action of selective KIF18A inhibitors in promoting mitotic cell death.
References
- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
KIF18A Inhibition: A Comparative Analysis of ATX020 in Sensitive vs. Resistant Ovarian Cancer Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the differential effects of the KIF18A inhibitor, ATX020, on chromosomally unstable (sensitive) and stable (resistant) cancer cell lines.
This guide provides a comprehensive comparison of the cellular responses to the KIF18A inhibitor ATX020 in the chromosomally unstable and sensitive high-grade serous ovarian cancer (HGSOC) cell line, OVCAR-3, versus the chromosomally stable and resistant ovarian cancer cell line, A2780. The data presented herein is compiled from publicly available research to illustrate the selective cytotoxic effects of KIF18A inhibition.
Executive Summary
KIF18A, a mitotic kinesin, is crucial for the proper alignment of chromosomes during cell division.[1] Cancer cells exhibiting chromosomal instability (CIN) have shown a heightened dependency on KIF18A for their proliferation and survival.[2] This has positioned KIF18A as a promising therapeutic target for CIN-high cancers.[3] The small molecule inhibitor ATX020 selectively targets the ATPase activity of KIF18A, leading to mitotic arrest and subsequent cell death, particularly in sensitive, CIN-positive cancer cells.[3] In contrast, cancer cells with stable chromosomes are largely unaffected by KIF18A inhibition.[3] This guide presents a comparative analysis of the effects of ATX020 on the OVCAR-3 (sensitive) and A2780 (resistant) ovarian cancer cell lines, highlighting key differences in cell viability, cell cycle progression, and apoptosis.
Data Presentation
The following tables summarize the quantitative data from comparative studies of ATX020 in OVCAR-3 and A2780 cell lines.
Table 1: Comparative Cell Viability (IC50) of ATX020
| Cell Line | Chromosomal Status | ATX020 IC50 (nM) | Reference |
| OVCAR-3 | High Aneuploidy (Sensitive) | 53.3 | [3] |
| A2780 | Diploid (Resistant) | >10,000 | [3] |
Table 2: Comparative Cell Cycle Analysis after ATX020 Treatment
| Cell Line | Treatment | % of Cells in G2/M Phase | Reference |
| OVCAR-3 | Untreated | 20% | [4] |
| OVCAR-3 | ATX020 (0.25 µM) | 36% | [4] |
| A2780 | Untreated | No significant change | [4] |
| A2780 | ATX020 (up to 1 µM) | No significant change | [4] |
Table 3: Comparative Induction of Apoptosis Markers after ATX020 Treatment
| Cell Line | Treatment | Induction of Annexin V | Induction of phospho-Histone H3 & gamma-H2AX | Reference | |---|---|---|---| | OVCAR-3 | ATX020 | Robustly induced | Dose-dependent upregulation |[3] | | A2780 | ATX020 | Not induced | Not induced |[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[5]
-
Cell Seeding: Seed OVCAR-3 and A2780 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of ATX020 in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot for Apoptosis Markers
This protocol is based on standard western blotting procedures for detecting cleaved PARP and cleaved Caspase-3.[6]
-
Cell Lysis: Treat OVCAR-3 and A2780 cells with ATX020 or vehicle control for 48 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein from each sample onto a 12% SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin), diluted in the blocking buffer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is based on standard propidium (B1200493) iodide (PI) staining methods for flow cytometry.[7][8]
-
Cell Treatment and Harvesting: Treat OVCAR-3 and A2780 cells with ATX020 or vehicle control for 24 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Propidium Iodide Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of KIF18A inhibitor ATX020 in sensitive cancer cells.
Caption: Experimental workflow for comparing ATX020 effects.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 4. mdpi.com [mdpi.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Head-to-Head Comparison of Kif18A Inhibitor Tool Compounds for Chromosomally Unstable Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commercially available Kif18A inhibitor tool compounds, supported by experimental data and detailed protocols.
Kinesin family member 18A (Kif18A) has emerged as a compelling therapeutic target in oncology, particularly for tumors characterized by chromosomal instability (CIN).[1][2][3] Kif18A is a mitotic kinesin essential for the proper alignment of chromosomes at the metaphase plate.[4][5] While largely dispensable for normal cell division, cancer cells with high levels of CIN are exquisitely dependent on Kif18A for their survival, making it an attractive target for selective cancer therapies.[6][7] This guide offers a head-to-head comparison of key Kif18A inhibitor tool compounds, presenting available data on their potency, selectivity, and cellular effects.
Comparative Analysis of Kif18A Inhibitors
A growing number of small molecule inhibitors targeting the ATPase activity of Kif18A have been developed. This section provides a comparative overview of some of the most well-characterized tool compounds. It is important to note that while we have compiled data from various sources, direct comparisons of potency (e.g., IC50 values) should be interpreted with caution, as experimental conditions can vary between studies.
Biochemical Potency
The primary mechanism of action of these inhibitors is the suppression of Kif18A's ATPase activity. The half-maximal inhibitory concentration (IC50) in biochemical assays is a key metric of their potency.
| Compound | Human Kif18A IC50 (nM) | Murine Kif18A IC50 (nM) | ATP Competition | Reference(s) |
| VLS-1272 | 41 | 8.8 | ATP non-competitive | [4][8] |
| AM-1882 | 230 | Similar to human | - | [9] |
| ATX020 | 14.5 - 110 | 160 | - | [10] |
| ATX-295 | 16 - 18 | - | - | [11][12][13] |
| AU-KIF-01 | 60 | - | - | [14] |
| AU-KIF-02 | 110 | - | - | [14] |
| AU-KIF-03 | 1400 | - | - | [14] |
| AU-KIF-04 | 110 | - | - | [14] |
Cellular Activity
The efficacy of these compounds in a cellular context is crucial for their utility as research tools and potential as therapeutics. Anti-proliferative IC50 values in cancer cell lines known to be sensitive to Kif18A inhibition, such as the ovarian cancer cell line OVCAR-3, are presented below.
| Compound | OVCAR-3 IC50 (nM) | Other Sensitive Cell Lines (IC50 in nM) | Reference(s) |
| VLS-1272 | 9.7 | JIMT-1 (7.8), HCC-15 (11) | [4] |
| AM-1882 | - | pH3+ EC50 (21), PCM foci EC50 (15) in MDA-MB-157 | [9] |
| ATX020 | 53.3 | OVCAR-8 (534) | [5] |
| ATX-295 | Dose-dependent tumor regression in xenografts | - | [11] |
| AU-KIF series | Robust anti-proliferative potency | - | [14] |
Selectivity Profile
Ideal tool compounds should exhibit high selectivity for their target to minimize off-target effects. The following table summarizes the known selectivity of these inhibitors against other kinesin motor proteins.
| Compound | Selectivity Profile | Reference(s) |
| VLS-1272 | No inhibition of KIF11/Eg5, KIF18B, or KIFC1 at 100 µM; IC50 of 280 nM against KIF19. | [8] |
| AM-1882 | Good specificity against a panel of diverse kinesins, except for KIF19A (IC50 = 1820 nM). | [9] |
| ATX020 | Selectively inhibited over other kinesins including CENPE (IC50 > 10 µM) and EG5 (IC50 5.87 µM). | |
| ATX-295 | Highly selective for KIF18A over other kinesins such as CENPE and EG5. | [12] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of Kif18A's role and the methods used to study its inhibitors, we provide diagrams for key signaling pathways and experimental workflows.
Caption: Kif18A Signaling Pathway.
Caption: KIF18A ATPase Assay Workflow.
Caption: Mitotic Arrest Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
KIF18A ATPase Activity Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kits and published literature.[11][14][15][16][17][18][19]
Materials:
-
Purified recombinant human Kif18A protein
-
Kif18A inhibitor tool compound
-
Microtubules
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP)
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the Kif18A inhibitor in assay buffer. Prepare a solution of Kif18A enzyme and microtubules in assay buffer. Prepare an ATP solution in assay buffer.
-
Reaction Setup: To each well of a 384-well plate, add the Kif18A enzyme and microtubule solution.
-
Add the serially diluted Kif18A inhibitor or vehicle control to the wells.
-
Incubate the plate at room temperature for a predefined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate Reaction: Add the ATP solution to each well to start the ATPase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Mitotic Arrest Assay (Flow Cytometry)
This protocol is a standard method for assessing cell cycle distribution.[13][20][21][22][23][24]
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3)
-
Complete cell culture medium
-
Kif18A inhibitor tool compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Inhibitor Treatment: After allowing the cells to adhere (for adherent cells), treat them with various concentrations of the Kif18A inhibitor or vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Harvesting:
-
Adherent cells: Wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
-
Suspension cells: Collect cells directly.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells for at least 30 minutes on ice or store them at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G2/M phase of the cell cycle. An increase in the G2/M population indicates mitotic arrest.
Immunofluorescence Staining of Mitotic Spindles
This protocol allows for the visualization of the mitotic spindle and chromosome alignment.[10][17][25][26][27]
Materials:
-
Cells grown on coverslips
-
Kif18A inhibitor tool compound
-
Pre-warmed cell culture medium
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the Kif18A inhibitor as described in the mitotic arrest assay.
-
Fixation: Aspirate the medium and fix the cells with fixation solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and then incubate with blocking buffer for at least 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against α-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody (protected from light) for 1 hour at room temperature.
-
Counterstaining: Wash the cells three times with PBS and then incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the mitotic spindles and chromosomes using a fluorescence microscope. Look for defects in chromosome alignment and spindle morphology in inhibitor-treated cells compared to controls.
Conclusion
The Kif18A inhibitor tool compounds discussed in this guide represent valuable assets for investigating the role of this mitotic kinesin in cancer biology. While direct comparative data under standardized conditions is still emerging, the available information on their biochemical potency, cellular activity, and selectivity provides a strong foundation for selecting the appropriate tool for specific research needs. The detailed experimental protocols provided herein should empower researchers to further characterize these and novel Kif18A inhibitors, ultimately contributing to the development of new therapeutic strategies for chromosomally unstable cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. KIF18A inhibition: the next big player in the search for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KIF18A promotes cervical squamous cell carcinoma progression by activating the PI3K/AKT pathway through upregulation of CENPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 7. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 11. carnabio.com [carnabio.com]
- 12. eclub.biomart.cn [eclub.biomart.cn]
- 13. researchgate.net [researchgate.net]
- 14. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 15. ulab360.com [ulab360.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
- 18. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 23. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. fulir.irb.hr [fulir.irb.hr]
- 27. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Kif18A-IN-16 in a Research Environment
Essential guidelines for the proper handling and disposal of the novel research compound Kif18A-IN-16, ensuring laboratory safety and regulatory compliance.
For researchers and drug development professionals, the responsible management of chemical waste is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a fused ring KIF18A inhibitor utilized in oncology research.[1] Due to the novelty of this compound, a specific Safety Data Sheet (SDS) is not publicly available. Therefore, it is imperative to treat this compound as a potentially hazardous substance and to adhere to the general principles of chemical waste disposal outlined by institutional and regulatory bodies.
I. Understanding the Compound: this compound
This compound is a research-grade chemical inhibitor of the mitotic kinesin KIF18A.[1] As with many novel compounds, its full toxicological and ecological profiles are not yet comprehensively understood. The following table summarizes the known information and highlights the data that must be obtained from the supplier or determined through internal safety assessments.
| Property | Data for this compound | General Recommendations for Similar Research Compounds |
| Physical State | Solid | Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. |
| Solubility | Soluble in DMSO | Prepare solutions in a fume hood. Collect all solutions for disposal as chemical waste. |
| Storage | Recommended storage at -20°C for up to 1 month and -80°C for up to 6 months for stock solutions of similar KIF18A inhibitors.[2][3] | Follow supplier recommendations for storage to maintain compound integrity and prevent degradation into unknown substances. |
| Hazard Class | Not yet classified. Assume hazardous. | Consult your institution's Environmental Health and Safety (EHS) office for guidance on classifying unknown compounds. |
II. Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline based on best practices for the disposal of research chemicals.[4][5] It is crucial to adapt these steps to your institution's specific policies and local regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A lab coat
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Dispose of contaminated materials such as gloves, weigh boats, and pipette tips in a designated, puncture-resistant container labeled as "Hazardous Waste."[6]
-
-
Liquid Waste:
Step 3: Labeling of Waste Containers
Accurate and clear labeling of waste containers is a regulatory requirement and crucial for safe handling by EHS personnel. The label should include:
-
The words "Hazardous Waste"[4]
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
Step 4: Storage of Chemical Waste
Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be:
-
Well-ventilated
-
Away from heat sources and direct sunlight
-
In a secondary containment bin to prevent the spread of potential spills
Step 5: Arranging for Disposal
Once the waste container is full or has reached the maximum storage time allowed by your institution, contact your EHS office to schedule a waste pickup.[4] Provide them with all available information about the compound.
III. Experimental Protocols and Methodologies
As this compound is a novel research compound, specific experimental protocols involving its use are not widely published. However, research on similar KIF18A inhibitors typically involves the following assays:
-
In Vitro ATPase Activity Assay: To determine the IC50 value of the inhibitor against the KIF18A enzyme.
-
Cell Viability and Proliferation Assays: To assess the cytotoxic effects of the inhibitor on various cancer cell lines.
-
Immunofluorescence Microscopy: To observe the effects of the inhibitor on mitotic spindle formation and chromosome alignment.
-
In Vivo Xenograft Studies: To evaluate the anti-tumor efficacy of the inhibitor in animal models.
Researchers using this compound would need to develop detailed methodologies for these experiments, including safety precautions for handling the compound and protocols for decontaminating equipment and work surfaces.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Handling Kif18A-IN-16: Essential Safety and Logistical Information
Official Disclaimer: A specific Safety Data Sheet (SDS) for Kif18A-IN-16 is not publicly available at this time. This guide is constructed based on established safety protocols for potent, cytotoxic, and antimitotic compounds of a similar nature. It is imperative for all personnel to consult the supplier-provided SDS upon the chemical's arrival and strictly adhere to their institution's specific environmental health and safety (EHS) guidelines. The following information is intended for guidance and should not supersede a formal risk assessment conducted by qualified safety professionals.
This compound is a potent small molecule inhibitor targeting the mitotic kinesin KIF18A, a protein crucial for cell division. Due to its mechanism of action, which disrupts mitosis, this compound should be handled with the utmost care as a potent cytotoxic compound. Strict adherence to comprehensive safety protocols is critical to mitigate exposure risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. The level of PPE required is contingent on the specific procedure being performed.
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving and Storage | Single pair of nitrile gloves | Standard laboratory coat | Not generally required | Safety glasses with side shields |
| Weighing of Powder | Double pair of chemotherapy-rated nitrile gloves | Disposable solid-front gown with tight cuffs | NIOSH-approved N95 or higher-rated respirator | Chemical splash goggles and a full-face shield |
| Solution Preparation | Double pair of chemotherapy-rated nitrile gloves | Disposable solid-front gown with tight cuffs | Required if not performed within a certified chemical fume hood | Chemical splash goggles and a full-face shield |
| In Vitro Assays | Double pair of chemotherapy-rated nitrile gloves | Disposable solid-front gown with tight cuffs | Not required if all manipulations are within a certified Class II Biosafety Cabinet (BSC) | Safety glasses with side shields |
| Waste Disposal | Double pair of chemotherapy-rated nitrile gloves | Disposable solid-front gown with tight cuffs | Not generally required for sealed containers | Safety glasses with side shields |
| Spill Cleanup | Double pair of heavy-duty, chemical-resistant gloves (e.g., nitrile) | Impermeable gown or coveralls | NIOSH-approved respirator with appropriate chemical cartridges | Chemical splash goggles and a full-face shield |
Operational and Disposal Plans
A clearly defined, step-by-step operational and disposal plan is fundamental for ensuring personnel safety and regulatory compliance.
| Step | Procedure | Key Considerations |
| 1. Receiving | Upon delivery, inspect the external packaging for any signs of damage or leakage in a designated, low-traffic receiving area. | Wear a lab coat and a single pair of nitrile gloves during inspection. |
| 2. Storage | Store this compound in a clearly labeled, dedicated, and ventilated cold storage unit (e.g., -20°C or -80°C), segregated from incompatible chemicals. | Access to the storage location should be restricted to authorized personnel. |
| 3. Weighing | All weighing of the powdered compound must be conducted within a certified chemical fume hood or a powder containment balance enclosure to prevent inhalation of airborne particles. | Employ "wet-handling" techniques where feasible (e.g., gently dampening the powder with a compatible solvent) to minimize dust generation.[1] |
| 4. Solubilization | Prepare all solutions within a certified chemical fume hood or a Class II BSC. | To prevent splashing, add the solvent to the vial containing the powder slowly and deliberately. |
| 5. Experimental Use | All subsequent handling and experimental procedures involving this compound must be performed within a certified BSC or chemical fume hood. | Utilize closed-system drug-transfer devices (CSTDs) when possible to minimize the generation of aerosols.[2] |
| 6. Decontamination | At the conclusion of work, decontaminate all surfaces, equipment, and instruments with an appropriate inactivating agent, followed by a thorough cleaning with a detergent solution and water.[1][3] | The efficacy of the decontamination agent against the compound should be verified. |
| 7. Waste Segregation | All materials contaminated with this compound (e.g., gloves, gowns, pipette tips, culture plates, media) must be segregated at the point of generation into clearly labeled, leak-proof cytotoxic waste containers.[4][5] | Under no circumstances should cytotoxic waste be mixed with general, biohazardous, or other chemical waste streams.[4] |
| 8. Waste Disposal | Dispose of all cytotoxic waste in accordance with institutional, local, and national regulations. This typically requires high-temperature incineration.[6] | All sharps must be placed in a designated, puncture-resistant cytotoxic sharps container with a purple lid.[5] |
Visualized Workflows
The following diagrams provide procedural, step-by-step guidance for critical operations involving this compound.
Caption: Standard operating procedure for handling this compound.
Caption: Emergency procedure for a this compound spill.[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. danielshealth.ca [danielshealth.ca]
- 7. 919-Hazardous drug spill management | eviQ [eviq.org.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
